Vobtusine
Beschreibung
This compound has been reported in Voacanga thouarsii and Tabernaemontana sphaerocarpa with data available.
Eigenschaften
IUPAC Name |
methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPGJMHQMBXKL-OPDPKHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19772-79-3 | |
| Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vobtusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vobtusine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Vobtusine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine is a complex bisindole alkaloid naturally occurring in several species of the genus Voacanga, notably Voacanga africana and Voacanga chalotiana.[1][2] As a member of the intricate family of indole (B1671886) alkaloids, its structure is characterized by two distinct indole-derived units linked together, contributing to its significant molecular complexity and pharmacological potential. This compound has demonstrated notable in-vitro cytotoxicity and anti-proliferative properties, making it a subject of interest in oncology and drug discovery.[1] This guide provides a detailed overview of its chemical structure, the experimental methods used for its elucidation, and its known biological activities, with a focus on the molecular pathways it influences.
Chemical Structure and Identification
This compound is a dimeric indole alkaloid with a highly complex, polycyclic framework. Its structure consists of two monomeric indole alkaloid units linked, creating a rigid and sterically hindered molecule. The precise arrangement of its numerous stereocenters is critical to its biological activity.
Due to its complexity, a 2D chemical structure image is the most effective representation. A 3D conformer generation is often disallowed in computational chemistry software due to the high number of atoms and undefined stereocenters without experimental crystallographic data.[3]
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxy-spiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, methyl ester | [1] |
| CAS Number | 19772-79-3 | [3][4] |
| Molecular Formula | C₄₃H₅₀N₄O₆ | [1][4] |
| Molecular Weight | 718.89 g/mol | [1][3] |
| Exact Mass | 718.3730 g/mol | [1] |
| InChI Key | IIMPGJMHQMBXKL-OPDPKHDKSA-N | [4] |
| Canonical SMILES | COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | [4] |
| Appearance | Solid powder | [1] |
| Elemental Analysis | C: 71.84%, H: 7.01%, N: 7.79%, O: 13.35% | [1] |
Experimental Protocols for Structure Elucidation
The definitive structure of complex natural products like this compound is determined through a combination of advanced spectroscopic and analytical techniques. The elucidation of bisindole alkaloid structures, in particular, relies heavily on modern methods that allow for accurate characterization from milligram quantities.[5]
The process for elucidating the structure of a novel alkaloid generally follows a standardized workflow, beginning with isolation and purification, followed by a series of analytical experiments to piece together its molecular architecture.
Mass spectrometry is fundamental for determining the molecular weight and formula of an alkaloid.[6]
-
Protocol :
-
Sample Preparation : A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol).
-
Ionization : High-resolution electrospray ionization (ESI) is commonly used for complex alkaloids to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.[7]
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the unambiguous determination of the elemental composition (C₄₃H₅₀N₄O₆).
-
Tandem MS (MS/MS) : Multi-stage tandem mass spectrometry (MSⁿ) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the connectivity of the molecule's substructures, which is characteristic of indole alkaloids.[7]
-
NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[8]
-
Protocol :
-
Sample Preparation : A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D NMR (¹H and ¹³C) :
-
The ¹H NMR spectrum reveals the number and types of protons (aromatic, aliphatic, methoxy, etc.) and their neighboring environments through chemical shifts and coupling constants.
-
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
-
-
2D NMR Experiments : A suite of 2D NMR experiments is essential to assemble the complex structure of this compound:[9]
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within spin systems, helping to trace out connected fragments.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbons to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the fragments identified by COSY and establishing the overall molecular skeleton, including the linkages between the two monomer units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
-
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[10][11]
-
Protocol :
-
Crystallization : This is often the most challenging step. A high-purity sample of this compound (or a suitable derivative) is dissolved in a solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.[12] The structure of this compound was fully elucidated by X-ray analysis of its dibromo derivative.[2]
-
Data Collection : A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.[12]
-
Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined. Computational refinement optimizes the atomic positions to best fit the experimental data, yielding a precise 3D model of the this compound molecule with detailed bond lengths and angles.[11]
-
Biological Activity and Signaling Pathways
This compound is primarily recognized for its cytotoxic effects against various cancer cell lines. Research indicates that its mechanism of action involves the induction of apoptosis (programmed cell death).[13] While the complete signaling network affected by this compound is still under investigation, studies on this compound and other bisindole alkaloids point towards the modulation of key cell survival and death pathways.[[“]][15]
Studies on human leukemia (HL-60) cells have shown that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[13]
-
Key Events :
-
Mitochondrial Involvement : this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-xL and the activation of the pro-apoptotic protein Bid.
-
Caspase Activation : This shift in the Bcl-2 family protein balance triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.
-
Execution Phase : Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
-
Cell Death : Caspase-3 carries out the systematic dismantling of the cell, leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[13]
-
The diagram below illustrates the proposed apoptotic pathway initiated by this compound.
Other bisindole alkaloids have been shown to target different signaling pathways, such as the Wnt/β-catenin and AKT pathways, which are frequently dysregulated in cancer.[16][17] Further research is required to determine if this compound also modulates these critical oncogenic pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Vobtusin | C43H50N4O6 | CID 301819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Vobtusine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine, a complex bisindole alkaloid, has been identified as a constituent of various species within the Apocynaceae family, notably the genus Voacanga. This document provides an in-depth technical overview of the discovery, natural distribution, and analytical characterization of this compound. It details the experimental protocols for its extraction and isolation, presents a comprehensive summary of its spectroscopic data for accurate identification, and explores its biosynthetic origins and reported pharmacological activities. This guide is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacological research.
Discovery and Natural Sources
This compound was first identified as a natural product isolated from the bark and leaves of various plant species. It is a prominent member of the dimeric indole (B1671886) alkaloid family, characterized by a complex molecular architecture.
Primary Natural Sources
This compound is predominantly found in woody plants of the Apocynaceae family, with the highest concentrations typically located in the root and stem bark. The following table summarizes the key plant species from which this compound has been isolated.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Voacanga africana | Apocynaceae | Root bark, Stem bark, Leaves | [1] |
| Voacanga thouarsii | Apocynaceae | Not specified | |
| Voacanga schweinfurthii | Apocynaceae | Stem bark | |
| Callichilia subsessilis | Apocynaceae | Not specified | |
| Tabernaemontana sphaerocarpa | Apocynaceae | Not specified |
Table 1: Natural Sources of this compound
Experimental Protocols
The isolation and purification of this compound from its natural sources require a multi-step process involving extraction, partitioning, and chromatographic separation.
Extraction of Total Alkaloids from Voacanga africana Bark
A common method for the initial extraction of total alkaloids from Voacanga africana bark involves either an acid-base extraction or a direct organic solvent extraction.[2][3][4]
2.1.1. Acid-Base Extraction Protocol
-
Maceration: Powdered Voacanga africana bark (e.g., 2 kg) is macerated in methanol (B129727) (e.g., 5 L) for a period of 3 days, with the process repeated three times.[5]
-
Concentration: The combined methanolic extracts are filtered and concentrated to dryness using a rotary evaporator.
-
Acidification and Partitioning: A portion of the crude extract (e.g., 80 g) is dissolved in methanol (100 ml) with heating (60°C). This solution is then poured into water (300 ml) with stirring. The resulting aqueous solution is extracted with a non-polar organic solvent like methylene (B1212753) chloride to remove non-alkaloidal compounds.[5]
-
Basification and Extraction: The aqueous phase is then made alkaline with a base (e.g., ammonia) to a pH of approximately 9-10. The free alkaloids are then extracted with a chlorinated solvent such as methylene chloride or chloroform.
-
Concentration: The organic extracts containing the total alkaloids are combined and concentrated under reduced pressure to yield the crude alkaloid mixture.
2.1.2. Direct Organic Solvent Extraction Protocol
-
Maceration with Basification: Powdered Voacanga africana root bark (e.g., 100 g) is mixed with sodium bicarbonate (e.g., 10 g) and acetone (B3395972) (e.g., 800 mL).[2][3]
-
Sonication/Stirring: The suspension is sonicated at room temperature for 30 minutes or stirred at an elevated temperature (e.g., 40°C) for 45 minutes.[2][3]
-
Filtration and Repetition: The mixture is filtered, and the plant material is re-extracted with fresh solvent until no more alkaloids are detected by thin-layer chromatography (TLC).[2][3]
-
Concentration: The combined organic extracts are concentrated in vacuo to yield the crude alkaloid extract.[2][3]
Purification of this compound by Column Chromatography
The crude alkaloid mixture is subjected to column chromatography for the separation and purification of this compound.
2.2.1. Column Chromatography Protocol
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is typically used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel or Celite and loaded onto the top of the packed column.[5]
-
Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate.[5]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Crystallization: Fractions containing pure this compound are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield purified this compound.[5]
Analytical Data
The structural elucidation and identification of this compound are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound. The specific solvent used for analysis can influence the exact chemical shifts.
Table 2: ¹H NMR Spectroscopic Data for this compound (Representative Values) (No specific quantitative data for this compound was found in the search results. The table structure is provided as a template.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Representative Values) (No specific quantitative data for this compound was found in the search results. The table structure is provided as a template.)
| Carbon | Chemical Shift (δ, ppm) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information for structural confirmation.
Table 4: High-Resolution Mass Spectrometry Data for this compound (No specific quantitative data for this compound was found in the search results. The table structure is provided as a template.)
| Ion | Calculated m/z | Observed m/z | Fragmentation Ions (m/z) |
| [M+H]⁺ |
Biosynthesis and Pharmacological Activity
Biosynthesis
This compound, as a bisindole alkaloid, is biosynthesized from the amino acid tryptophan.[6][7][8][9][10] The general biosynthetic pathway for indole alkaloids involves the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a key intermediate. The exact enzymatic steps leading from strictosidine to the complex dimeric structure of this compound are still under investigation but are believed to involve oxidative coupling of two monomeric indole alkaloid precursors.
Caption: Generalized biosynthetic pathway of this compound from tryptophan.
Pharmacological Activity
Preliminary pharmacological studies have indicated that this compound exhibits hypotensive activity.[11][12][13][14][15] The proposed mechanism of action involves peripheral vasodilation and a direct depressant effect on the heart. Further research is required to fully elucidate the specific signaling pathways involved.
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. puzzlepiece.org [puzzlepiece.org]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. Biosynthetic manipulation of tryptophan in bacteria: pathways and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of centrally acting hypotensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of the hypotensive action of veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the hypotensive effect and mechanism of hawthorn (Crataegus pinnatifida) fruits and hyperoside in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Vobtusine Enigma: A Technical Guide to its Biosynthesis in Voacanga
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine, a complex bisindole alkaloid isolated from plants of the Voacanga genus, presents a fascinating challenge in the field of natural product biosynthesis. As a dimeric terpenoid indole (B1671886) alkaloid (TIA), its intricate structure hints at a complex enzymatic machinery responsible for its formation. While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress in understanding the general TIA pathway provides a solid foundation for proposing a putative route to its synthesis. This guide synthesizes the current knowledge on the biosynthesis of monomeric indole alkaloid precursors in Voacanga and presents a hypothesized enzymatic dimerization process leading to this compound. We provide a compilation of quantitative data on relevant alkaloids, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the biosynthesis of complex alkaloids and for professionals in drug development interested in the production of these valuable compounds.
Introduction
The Apocynaceae family, which includes the genus Voacanga, is a rich source of structurally diverse and pharmacologically active terpenoid indole alkaloids (TIAs). This compound, a prominent member of the bisindole subclass of TIAs, has garnered interest due to its complex architecture. The biosynthesis of such dimeric alkaloids is a testament to the sophisticated enzymatic capabilities of plants. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for synthetic biology approaches to produce these compounds in heterologous systems, and enable the generation of novel analogs with potentially improved therapeutic properties. This guide will delve into the known and hypothesized steps of this compound biosynthesis, offering a technical roadmap for its further investigation.
The Upstream Pathway: Biosynthesis of Monomeric Indole Alkaloid Precursors
The biosynthesis of this compound begins with the well-established terpenoid indole alkaloid (TIA) pathway, which furnishes the monomeric precursors. This pathway is initiated by the condensation of tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpenoid.
The key steps in the formation of monomeric indole alkaloids in Voacanga are as follows:
-
Strictosidine (B192452) Synthesis: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.
-
Strictosidine Deglucosylation: The glucose moiety of strictosidine is removed by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone.
-
Formation of Diverse Monomeric Scaffolds: The strictosidine aglycone undergoes a series of rearrangements and enzymatic modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, to generate a wide array of monomeric indole alkaloids. In Voacanga, this includes alkaloids of the iboga-type (e.g., voacangine (B1217894), coronaridine) and aspidosperma-type, which are the likely precursors for this compound.
The Dimerization Enigma: A Proposed Biosynthetic Pathway for this compound
The formation of this compound from its monomeric precursors is the least understood part of its biosynthesis. Based on the structure of this compound and known biochemical reactions in plants, a plausible hypothesis involves the oxidative coupling of two monomeric indole alkaloids. The most likely candidates for this catalysis are peroxidases or cytochrome P450 enzymes, which are known to be involved in the dimerization of other alkaloids.
A proposed pathway for the formation of this compound is as follows:
-
Precursor Formation: Biosynthesis of two distinct monomeric indole alkaloids. While the exact precursors are unknown, voacangine (an iboga-type alkaloid) and a vobasine-type alkaloid are plausible candidates based on their prevalence in Voacanga and their structural similarity to the constituent halves of this compound.
-
Oxidative Activation: An enzyme, likely a peroxidase or a cytochrome P450 monooxygenase , catalyzes the oxidation of one or both monomeric precursors, generating reactive radical intermediates.
-
Radical-Radical Coupling: The activated radical intermediates undergo a spontaneous or enzyme-mediated coupling reaction to form the dimeric backbone of this compound.
-
Post-Dimerization Modifications: The initial dimeric product may undergo further enzymatic modifications, such as reductions, hydroxylations, or methylations, to yield the final this compound molecule.
Quantitative Data on Alkaloids in Voacanga africana
Quantitative analysis of the alkaloid content in Voacanga africana provides crucial clues about the precursors and the efficiency of the biosynthetic pathways. The following table summarizes the reported concentrations of key alkaloids in the root bark of V. africana.
| Alkaloid | Type | Concentration (% of dry weight) | Reference |
| Voacamine | Bisindole | 0.5 - 1.5 | [1][2] |
| Voacamidine | Bisindole | 0.3 - 1.0 | [1] |
| Voacangine | Monomeric (Iboga) | 0.3 - 0.9 | [1][2] |
| Vobasine | Monomeric | Present | [3] |
| Coronaridine | Monomeric (Iboga) | Present | [4] |
| This compound | Bisindole | Present | [5] |
| Tabersonine | Monomeric | 0.6 - 1.6 (in seeds) | [1] |
| Ibogaine | Monomeric (Iboga) | 0.05 - 0.6 | [1] |
Experimental Protocols for Pathway Elucidation
Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining protein chemistry, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments.
Protocol for Protein Extraction from Voacanga Tissue
This protocol is designed to extract total soluble proteins from Voacanga tissues, which can then be used for enzyme assays.
Materials:
-
Fresh or flash-frozen Voacanga tissue (e.g., root bark, leaves)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)
-
Protease inhibitor cocktail
-
Centrifuge (refrigerated)
-
Bradford reagent for protein quantification
Procedure:
-
Weigh approximately 1-2 g of Voacanga tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 5-10 mL of ice-cold Extraction Buffer containing a protease inhibitor cocktail to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a pre-chilled centrifuge tube.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude protein extract.
-
Determine the protein concentration using the Bradford assay.
-
Use the crude extract immediately for enzyme assays or store at -80°C.
Protocol for a Putative Peroxidase-Mediated Dimerization Assay
This assay aims to detect peroxidase activity capable of coupling monomeric indole alkaloid precursors.
Materials:
-
Crude protein extract from Voacanga
-
Monomeric alkaloid substrates (e.g., voacangine, vobasine) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
LC-MS system for product analysis
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
80 µL Assay Buffer
-
10 µL of monomeric alkaloid substrate solution (final concentration 100 µM)
-
10 µL of crude protein extract
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of H₂O₂ solution (final concentration 1 mM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol (B129727) and vortexing.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS for the formation of dimeric products, including this compound.
Protocol for Heterologous Expression of Candidate Genes
Once candidate genes for the dimerization (e.g., peroxidases, P450s identified through transcriptomics) are found, they can be expressed in a heterologous host for functional characterization.
Materials:
-
Candidate gene cDNA
-
Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)
-
Competent E. coli or yeast cells
-
Appropriate growth media and inducers (e.g., IPTG for E. coli, galactose for yeast)
-
Cell lysis buffer
-
Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Clone the candidate gene cDNA into the chosen expression vector.
-
Transform the vector into the host cells.
-
Grow a culture of the transformed cells to the mid-log phase.
-
Induce protein expression with the appropriate inducer.
-
Harvest the cells by centrifugation.
-
Lyse the cells to release the recombinant protein.
-
Purify the recombinant protein using an appropriate chromatography method.
-
Confirm the purity and identity of the protein (e.g., by SDS-PAGE and Western blot).
-
Use the purified recombinant protein in the enzyme assay described in section 5.2 to confirm its activity.
Conclusion and Future Perspectives
The biosynthesis of this compound in Voacanga represents a significant but yet unsolved puzzle in natural product chemistry. The information presented in this guide outlines the current understanding of the upstream TIA pathway that provides the monomeric building blocks and puts forth a chemically plausible hypothesis for the crucial dimerization step. The provided quantitative data and detailed experimental protocols offer a clear path forward for researchers aiming to unravel this complex biosynthetic pathway.
Future research should focus on:
-
Transcriptomic and Proteomic Analyses: High-throughput sequencing of Voacanga tissues actively producing this compound can identify candidate genes, particularly peroxidases and cytochrome P450s, that are co-expressed with known TIA pathway genes.
-
Enzyme Characterization: Successful identification and heterologous expression of the dimerization enzyme will allow for detailed kinetic studies and substrate specificity analysis.
-
Metabolic Engineering: Once the complete pathway is elucidated, it can be reconstituted in microbial hosts like Saccharomyces cerevisiae or Escherichia coli for sustainable and scalable production of this compound and its derivatives.
The elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the production and diversification of this complex and potentially valuable class of natural products.
References
- 1. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Vobtusine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dimeric indole (B1671886) alkaloid Vobtusine, focusing on its core physical and chemical properties, methodologies for its study, and its mechanism of action. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Core Physical and Chemical Properties
This compound is a complex bisindole alkaloid naturally occurring in several plant species, most notably from the Voacanga genus.[1] Its intricate structure contributes to its significant biological activities. Key identifying and physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.0¹,⁹.0²,⁷.0¹²,¹⁶.0¹⁹,²²]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.1¹,⁴.0⁷,¹¹.0¹⁷,²⁴.0¹⁸,²³.0¹¹,²⁵]pentacosa-18(23),19,21-triene]-10-carboxylate | PubChem |
| Synonyms | Vobtusin, NSC 180540 | [2][3] |
| CAS Number | 19772-79-3 | [2] |
| Molecular Formula | C₄₃H₅₀N₄O₆ | [2] |
| Molecular Weight | 718.9 g/mol | [2] |
| Appearance | Solid, colorless crystals | [3][4] |
| Melting Point | 302-305 °C (with decomposition) | [4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol (B129727), and Chloroform (B151607). Insoluble in most other organic solvents. | [3][4][5] |
| Natural Sources | Voacanga africana, Voacanga foetida, Voacanga globosa, Voacanga thouarsii, Tabernaemontana sphaerocarpa | [2][4][6][7] |
| Purity | Commercially available at ≥95% | [2][3] |
Biological Activity and Signaling Pathway
This compound exhibits significant cytotoxic and antiproliferative activities, positioning it as a compound of interest for anticancer research. Studies have shown that its mechanism of action involves the induction of programmed cell death (apoptosis) through the intrinsic pathway.
In human leukemia (HL-60) cells, this compound treatment leads to an increase in the sub-G1 phase population, a hallmark of apoptosis.[2] The apoptotic cascade is initiated via the mitochondrial pathway, characterized by the activation of Bid (a pro-apoptotic Bcl-2 family protein) and the downregulation of Bcl-xL (an anti-apoptotic Bcl-2 family protein).[2][6] This shift in the balance of Bcl-2 family proteins triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then proceeds to activate caspase-3, an executioner caspase, which carries out the proteolytic events that culminate in cell death.[2][6]
Below is a diagram illustrating the this compound-induced apoptotic signaling pathway.
Caption: this compound triggers apoptosis via the intrinsic mitochondrial pathway.
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the isolation, purification, and characterization of this compound, synthesized from established protocols for alkaloids from the Voacanga genus.
This protocol describes a standard acid-base extraction method for isolating total alkaloids from the bark of Voacanga africana, a common source of this compound.
-
Sample Preparation: Obtain dried root or stem bark of Voacanga africana. Grind the plant material into a fine powder to maximize the surface area for extraction.[7]
-
Maceration: Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) for 72 hours at room temperature with occasional agitation. Filter the mixture and repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.[8]
-
Concentration: Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.[9]
-
Basify the resulting acidic aqueous filtrate to approximately pH 9-10 by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) while cooling in an ice bath. This will precipitate the free alkaloids.
-
Extract the liberated alkaloids exhaustively from the basified aqueous solution using a non-polar organic solvent such as chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) in a separatory funnel.[5]
-
-
Final Concentration: Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the crude total alkaloid mixture.
The crude alkaloid mixture can be separated into individual components using column chromatography.
-
Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system starts with hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
Hexane:Ethyl Acetate (9:1 → 1:1)
-
Ethyl Acetate:Methanol (99:1 → 9:1)
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
Analysis by TLC: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) on silica gel plates, often with a chloroform:methanol solvent system. Visualize spots under UV light and/or by staining with Dragendorff's reagent. Combine fractions containing the same compound profile (based on Rf values) for further purification if necessary. This compound is a relatively polar alkaloid and will elute in the more polar fractions.
The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the isolated compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] Standard acquisition parameters for ¹H NMR may include a 30° pulse, a 2-second relaxation delay, and 128 scans.[11]
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values. For this compound, characteristic signals in the aromatic region (indole moieties) and aliphatic region (complex polycyclic structure) are expected. Comparison with published spectral data for this compound confirms the structure.[12] Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment if a new compound is suspected.
3.3.2. Mass Spectrometry (MS)
-
Technique Selection: High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is ideal for determining the exact mass and molecular formula of this compound.[13]
-
Sample Infusion: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. This compound is expected to show a prominent protonated molecular ion [M+H]⁺.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the exact mass. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C₄₃H₅₀N₄O₆ to confirm the elemental composition with high accuracy (typically within 5 ppm). Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information based on the fragmentation pattern.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Globospiramine from Voacanga globosa Exerts Robust Cytotoxic and Antiproliferative Activities on Cancer Cells by Inducing Caspase-Dependent Apoptosis in A549 Cells and Inhibiting MAPK14 (p38α): In Vitro and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 9. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 12. Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vobtusine: Molecular Properties, Biological Activity, and Experimental Protocols
This technical guide provides a comprehensive overview of the bisindole alkaloid this compound, covering its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development efforts related to this natural compound.
Physicochemical Properties of this compound
This compound is a complex dimeric indole (B1671886) alkaloid primarily isolated from plants of the Voacanga genus, such as Voacanga africana and Voacanga foetida.[1] Its core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₅₀N₄O₆ | [1][2][3][4][5] |
| Molecular Weight | 718.9 g/mol | [1][2][3][5] |
| CAS Number | 19772-79-3 | [1][2][3][4][5] |
| Appearance | Solid, colorless crystals | [4] |
| Purity | Typically >95% (Commercially available) | [2][3][5] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][5] |
| Storage | -20°C | [5] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably as an inducer of apoptosis in cancer cell lines. Research also indicates potential antiplasmodial activity for this compound and related compounds.
Studies on the human promyelocytic leukemia cell line (HL-60) have elucidated the primary mechanism of this compound's anticancer effects. This compound induces apoptosis through the intrinsic (or mitochondrial) signaling pathway .[1][2]
Key molecular events in this pathway include:
-
Activation of Initiator Caspase-9: this compound treatment leads to the activation of caspase-9, a critical initiator caspase in the mitochondrial pathway.[1][2]
-
Activation of Executioner Caspase-3: The activation of caspase-9 subsequently triggers the activation of caspase-3, an executioner caspase responsible for the proteolytic cleavage of key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[1][2] Caspase-3 activity was observed to increase 4.6-fold compared to control in this compound-treated HL-60 cells.[1][2]
-
Modulation of Bcl-2 Family Proteins: The process involves the activation of the pro-apoptotic protein Bid and the downregulation of the anti-apoptotic (pro-survival) protein Bcl-xL.[1][2]
This mechanism bypasses the extrinsic (death receptor) pathway, as the activity is not significantly dependent on caspase-8 activation.[1]
References
Spectral Data of Vobtusine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data of Vobtusine, a complex bisindole alkaloid. The information presented herein is intended to support research, compound identification, and drug development efforts. The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of a relevant experimental workflow.
Spectroscopic Data
The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily NMR and MS. Below is a summary of the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Representative ¹³C and ¹H NMR Chemical Shift Ranges for Key Moieties in Bisindole Alkaloids (such as this compound) in CDCl₃
| Functional Group/Carbon Type | Representative ¹³C Chemical Shift (δ, ppm) | Representative ¹H Chemical Shift (δ, ppm) |
| Aromatic C | 100 - 150 | 6.5 - 8.0 |
| Aromatic C-N | 130 - 150 | - |
| Aromatic C-O | 140 - 160 | - |
| Quaternary C (sp³) | 40 - 70 | - |
| Methine CH (sp³) | 30 - 60 | 2.5 - 4.5 |
| Methylene CH₂ (sp³) | 20 - 50 | 1.5 - 3.5 |
| Methyl CH₃ | 10 - 30 | 0.8 - 2.0 |
| Carbonyl (Ester) C=O | 170 - 180 | - |
| Methoxy O-CH₃ | 50 - 60 | 3.5 - 4.0 |
Note: These are general ranges and specific shifts for this compound may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for determining the elemental composition and fragmentation pattern of this compound.
A low-resolution mass spectrum of this compound indicated a molecular weight of 718, while high-resolution mass spectrometry (HRMS) provided a more precise molecular weight of 718.3743.[1] This accurate mass measurement is consistent with the molecular formula C₄₃H₅₀N₄O₆.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 719.3807 | 719.3811 |
Experimental Protocols
The acquisition of high-quality spectral data for complex molecules like this compound requires carefully optimized experimental procedures.
NMR Spectroscopy Protocol (General for Indole (B1671886) Alkaloids)
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to achieve optimal signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with optimized mixing times and delays to establish correlations.
Mass Spectrometry Protocol (General for Bisindole Alkaloids)
Sample Preparation:
-
Dissolution: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for online separation and analysis (LC-MS).
Instrumentation and Parameters (HR-ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.
-
Ionization Mode: Positive ion mode is generally preferred for alkaloids as they readily form protonated molecules ([M+H]⁺).
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions (e.g., Nitrogen at 8-12 L/min and 300-350 °C).
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments, allowing for the characterization of the molecule's structure.
-
Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).
Visualization
General Experimental Workflow for Alkaloid Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Note: At present, there is no specific, well-defined signaling pathway directly attributed to this compound in publicly available literature. Therefore, a diagram for a signaling pathway cannot be provided at this time.
References
Preliminary Biological Activity of Vobtusine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a bisindole alkaloid predominantly isolated from plants of the Voacanga genus, has garnered scientific interest due to its diverse preliminary biological activities. This document provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its cytotoxic and antiplasmodial effects. The information is presented to support further research and drug development endeavors.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects, primarily investigated in the context of cancer research. The mechanism of action appears to be centered on the induction of apoptosis.
In Vitro Cytotoxicity Data
Quantitative data on the cytotoxic activity of this compound is emergent. While a specific IC50 value for this compound against HL-60 cells was not explicitly detailed in the reviewed literature, one study reported observable DNA fragmentation at a concentration of 20 µM[1].
| Cell Line | Assay | Parameter | Value | Reference |
| Human promyelocytic leukemia (HL-60) | DNA Fragmentation Analysis | Effective Concentration | 20 µM | [1] |
Mechanism of Action: Apoptosis Induction in HL-60 Cells
This compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through the intrinsic mitochondrial pathway. This involves a cascade of molecular events culminating in programmed cell death[1][2]. Treatment of HL-60 cells with this compound leads to an increase in the sub-G1 phase population, a hallmark of apoptosis[1].
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Experimental Protocols
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture at desired concentrations for specified time periods.
-
Principle: To quantify the percentage of cells in different phases of the cell cycle and to identify the sub-G1 apoptotic population.
-
Procedure:
-
HL-60 cells are seeded and treated with this compound.
-
After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
-
Principle: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
HL-60 cells are treated with this compound.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bcl-xL, Bid, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
-
Principle: To measure the activity of key executioner caspases, such as caspase-3 and caspase-9.
-
Procedure:
-
HL-60 cells are treated with this compound.
-
Cell lysates are prepared.
-
The lysate is incubated with a specific colorimetric or fluorometric substrate for caspase-3 or caspase-9.
-
The cleavage of the substrate, which results in a color change or fluorescence, is measured using a spectrophotometer or fluorometer.
-
Antiplasmodial Activity
This compound has been investigated for its potential as an antimalarial agent.
In Vitro Antiplasmodial Data
Specific IC50 values for this compound against Plasmodium falciparum are not consistently reported in the readily available literature. However, related bisindole alkaloids have shown promising activity.
| Compound | Plasmodium falciparum Strain | Assay | Parameter | Value (µM) | Reference |
| Deoxythis compound | Not Specified | In vitro antiplasmodial assay | IC50 | 5.734 ± 1.365 (µg/mL) | [Note: Molar concentration not provided] |
| This compound lactone | Not Specified | In vitro antiplasmodial assay | IC50 | 5.319 ± 2.206 (µg/mL) | [Note: Molar concentration not provided] |
Note: The original data was reported in µg/mL. Conversion to µM requires the molar mass of each specific compound.
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA using the fluorescent dye SYBR Green I.
-
Procedure:
-
P. falciparum cultures are maintained in human red blood cells in a complete medium.
-
The parasite culture is synchronized to the ring stage.
-
In a 96-well plate, serial dilutions of this compound are added to the parasitized red blood cells.
-
The plate is incubated for 72 hours under controlled atmospheric conditions.
-
A lysis buffer containing SYBR Green I is added to each well.
-
The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
The IC50 value is calculated by comparing the fluorescence in treated wells to that of untreated controls.
-
Antibacterial and Antifungal Activities
While some studies on crude extracts of Voacanga species have reported antibacterial and antifungal properties, specific data on the minimum inhibitory concentration (MIC) of isolated this compound against various bacterial and fungal strains are not extensively available in the current literature. Further research is required to quantify these potential activities.
Conclusion and Future Directions
The preliminary biological data for this compound indicate a promising potential, particularly in the area of cancer chemotherapy through the induction of apoptosis. Its antiplasmodial activity also warrants further investigation. Future research should focus on:
-
Determining the IC50 values of this compound against a wider range of cancer cell lines.
-
Elucidating the in vivo efficacy and toxicity of this compound in animal models.
-
Conducting detailed studies to obtain specific MIC values for its antibacterial and antifungal activities.
-
Exploring potential synergistic effects of this compound with existing therapeutic agents.
This technical guide summarizes the current, publicly available data on the preliminary biological activity of this compound. It is intended to serve as a foundational resource for the scientific community to guide future research and development efforts.
References
Vobtusine: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine, a bisindole alkaloid isolated from the medicinal plant Voacanga africana, has a rich history in traditional African medicine. This technical guide provides an in-depth analysis of its traditional applications, alongside a comprehensive review of its modern pharmacological evaluation. We present quantitative data on its cytotoxic and antiplasmodial activities, detail the experimental protocols for key assays, and elucidate its pro-apoptotic mechanism of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound.
Introduction
Voacanga africana, a tree native to West Africa, has been a cornerstone of traditional medicine for centuries. Various parts of the plant are utilized to treat a wide array of ailments, including malaria, pain, inflammation, cardiovascular conditions, and mental disorders. The therapeutic properties of V. africana are largely attributed to its rich alkaloid content, with this compound being a prominent constituent. This compound is a complex bisindole alkaloid that has garnered significant scientific interest for its potent biological activities. This guide synthesizes the traditional knowledge surrounding this compound with current scientific findings, offering a technical overview for its potential as a lead compound in modern drug development.
Traditional Medicinal Uses
The traditional use of Voacanga africana, and by extension its constituent alkaloids like this compound, is diverse and widespread across Africa. Decoctions and infusions of the leaves, bark, and roots are commonly prepared to treat a variety of conditions.
Reported Traditional Uses of Voacanga africana
| Ailment/Condition | Plant Part Used | Traditional Preparation |
| Malaria | Leaves, Bark | Decoction or infusion drunk.[1][2] |
| Pain and Inflammation | Seeds, Bark | Ground powder applied topically or consumed orally.[2] |
| Cardiovascular issues | Bark, Seeds | Decoctions taken to address heart problems and hypertension.[1][3] |
| Mental health support | Seeds, Bark | Used to manage anxiety and depression.[2] |
| Diarrhea | Leaves | Decoction used as a wash.[2][4] |
| Wounds and Infections | Latex, Bark, Leaves | Applied topically to wounds, boils, and sores.[3] |
| Cancer | Not explicitly stated | Implied through modern research on cytotoxic alkaloids. |
While traditional preparations utilize crude extracts of the plant, modern research has focused on isolating and characterizing the activity of individual alkaloids like this compound.
Pharmacological Activities and Quantitative Data
Scientific investigations have begun to validate the traditional uses of Voacanga africana by examining the pharmacological activities of its isolated compounds. This compound has demonstrated notable cytotoxic and antiplasmodial properties in vitro.
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, through the intrinsic pathway.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | DNA fragmentation observed from 20 µM | [2] |
Note: Further research is needed to establish a comprehensive panel of IC₅₀ values for this compound against a wider range of cancer cell lines.
Antiplasmodial Activity
In line with the traditional use of Voacanga africana for treating malaria, this compound has been investigated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 2: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | Activity | Reference |
| Not specified | Moderate activity | [5] |
Note: Specific IC₅₀ values for this compound against various strains of P. falciparum require further investigation and reporting in a standardized format.
Other Potential Activities
While less characterized, the presence of this compound in a plant used for cardiovascular and inflammatory conditions suggests that it may possess other pharmacological activities that warrant further investigation.
Mechanism of Action: Induction of Apoptosis
Research into the anticancer properties of this compound has elucidated its mechanism of action in inducing apoptosis in cancer cells, specifically in the HL-60 human leukemia cell line. This compound triggers the intrinsic apoptotic pathway, a mitochondrial-mediated process.
The key events in this signaling cascade are:
-
Initiation: this compound treatment leads to the activation of Bid, a pro-apoptotic protein of the Bcl-2 family.
-
Mitochondrial Involvement: Activated Bid and downregulation of the anti-apoptotic protein Bcl-xL disrupt the mitochondrial membrane potential.
-
Caspase Activation: This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase.
-
Execution Phase: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase.
-
Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][2][6]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological activities.
Isolation of this compound
This compound is typically isolated from the bark or leaves of Voacanga africana or Voacanga foetida. A general procedure involves:
-
Extraction: The dried and powdered plant material is subjected to maceration or Soxhlet extraction with a solvent such as methanol (B129727) or ethanol.[4]
-
Acid-Base Extraction: The crude extract is then submitted to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution, and the non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with a chlorinated solvent like dichloromethane.[7]
-
Chromatographic Separation: The resulting alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel or alumina, using a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the individual alkaloids.[8]
-
Purification: Fractions containing this compound are further purified by recrystallization or preparative thin-layer chromatography to yield the pure compound. The identity and purity of this compound are confirmed by spectroscopic methods such as NMR and mass spectrometry.
Experimental Workflow for this compound Isolation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caspase Activity Assay
Caspase activity is measured to confirm the induction of apoptosis.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to release their cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3 or LEHD-AFC for caspase-9).
-
Fluorescence/Absorbance Measurement: The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Analysis: The increase in fluorescence or absorbance in treated cells compared to untreated cells indicates the level of caspase activation.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction: Total protein is extracted from this compound-treated and untreated cells.
-
SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-xL, Bid), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound, a bisindole alkaloid from Voacanga africana, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its traditional use in African medicine for a variety of ailments is now being substantiated by modern pharmacological studies, which have revealed its potent cytotoxic and pro-apoptotic activities. The elucidation of its mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further drug development.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines and Plasmodium falciparum strains.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
-
Investigation of Other Activities: Exploring the potential anti-inflammatory and cardiovascular effects of this compound to validate its other traditional uses.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2866784A - Process for obtaining voacanga alkaloids - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Voacanga Alkaloids: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Voacanga, particularly the African tree Voacanga africana, is a rich source of structurally complex and biologically active indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, ranging from psychoactivity and anti-addictive potential to anticancer, antimicrobial, and cardiovascular effects. This in-depth technical guide provides a comprehensive review of the core Voacanga alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.
Core Voacanga Alkaloids: A Quantitative Overview
The primary alkaloids of interest found in Voacanga species include voacangine, voacamine, ibogaine (B1199331), and tabersonine (B1681870). Their biological activities are summarized below with available quantitative data.
Table 1: Cytotoxic and Antiproliferative Activities of Voacanga Alkaloids (IC50 values)
| Alkaloid | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Globospiramine | A549 (Lung Carcinoma) | Cytotoxicity | 0.01 - 0.22 | [1] |
| Vobtusine Lactone | Various | Cytotoxicity | 2.32 - 10.64 | [1] |
| Tabersonine | HepG2 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |
| Tabersonine | SMMC7721 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |
| Tabersonine | Bel7402 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |
| Tabersonine | BT549 (Breast) | Inhibition | 18.1 | [3] |
| Tabersonine | MDA-MB-231 (Breast) | Inhibition | 27.0 | [3] |
| Voacangine | T47D (Breast) | Cytotoxicity | 8.9 µg/mL | [4] |
| Voacangine | HUVECs | Anti-proliferative | 18 | [5] |
Table 2: Antimicrobial and Antiparasitic Activities of Voacanga Alkaloids (IC50 values)
| Alkaloid | Organism | Activity | IC50 (µM) | Reference |
| Voacamine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 | [6][7] |
| Voacamine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 | [6][7] |
| Voacangine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 5.49 | [6][7] |
| Voacangine | Onchocerca ochengi (adult males) | Inhibition of motility | 9.07 | [6][7] |
| Voacamine A | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |
| Voacamine A | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |
| Voacristine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |
| Voacristine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |
| Coronaridine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |
| Coronaridine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |
| Iboxygaine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |
| Iboxygaine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |
| Voacorine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |
| Voacorine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |
Table 3: Neuropharmacological Activities of Voacanga Alkaloids (IC50/EC50 values)
| Alkaloid | Target | Activity | IC50/EC50 (µM) | Reference |
| Ibogaine | Dopamine (B1211576) Transporter (DAT) | Competitive Blockade | 20 | [7] |
| Ibogaine | Serotonin Transporter (SERT) | Competitive Blockade | 2.6 | [7] |
| Voacangine | TRPA1 | Agonist | 8 (EC50) | [8] |
| Voacangine | TRPV1 | Antagonist (vs. Capsaicin) | 50 | [8] |
| Voacangine | TRPM8 | Antagonist (vs. Menthol) | 9 | [8] |
| Voacangine | TRPM8 | Antagonist (vs. Icilin) | 7 | [8] |
| Voacamine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.041 | [8] |
| 3,6-oxidovoacangine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.199 | [8] |
| 5-hydroxy-3,6-oxidovoacangine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.141 | [8] |
Table 4: Extraction Yields of Major Alkaloids from Voacanga africana Root Bark
| Extraction Method | Alkaloid | Yield (% of dry weight) | Reference |
| Acid-Base | Voacangine | ~0.9 | [6][9][10] |
| Acid-Base | Voacristine | 0.46 ± 0.02 | [6][9] |
| Acid-Base | Dimeric Alkaloids (Voacamine, etc.) | 2.9 ± 0.2 | [6][9] |
| Acetone-based | Voacangine | ~0.8 - 1.1 | [6][9][10] |
| Acetone-based | Voacristine | 0.45 - 0.46 | [6][9] |
| Acetone-based | Dimeric Alkaloids (Voacamine, etc.) | ~3.7 | [6][9][10] |
Experimental Protocols
Alkaloid Extraction from Voacanga africana Root Bark
-
Acidic Extraction:
-
Suspend 50 g of powdered dry Voacanga africana root bark in 250 mL of 1% HCl.
-
Stir the suspension mechanically for 30 minutes.
-
Filter the mixture and collect the acidic extract.
-
Repeat the extraction process on the plant residue six times with fresh 1% HCl.
-
Combine all acidic extracts.
-
-
Basification and Precipitation:
-
Treat the combined acidic extracts with concentrated NH₄OH with constant stirring until the pH reaches 10-11.
-
The alkaloids will precipitate out of the solution.
-
-
Isolation:
-
Centrifuge the suspension at 5000 rpm for 15 minutes at 10°C to pellet the precipitated alkaloids.
-
Decant the supernatant and dry the alkaloid pellet.
-
-
Extraction:
-
To 100 g of powdered dry Voacanga africana root bark, add 10 g of NaHCO₃ and 800 mL of acetone (B3395972).
-
Sonicate the suspension at room temperature for 30 minutes.
-
Filter the mixture and collect the acetone extract.
-
Repeat the extraction on the plant residue until no more alkaloids are detected by TLC.
-
-
Concentration:
-
Combine the acetone extracts and concentrate them in vacuo to yield a solid crude extract.
-
-
Purification (Preparative Chromatography):
-
Load the crude extract onto a silica (B1680970) gel column.
-
Elute with a gradient of Hexane:Ethyl Acetate (from 95:5 to 1:1) containing 1% concentrated NH₄OH.
-
Collect fractions and analyze for the presence of desired alkaloids.
-
Analytical Methods for Quality Control
-
Liquid Chromatography-Mass Spectrometry (LC/MS): A simultaneous analytical method using LC/MS can be employed for the quantitative analysis of Voacanga alkaloids, including ibogaine and tabersonine, in commercial products.[11]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another powerful technique for the analysis of iboga alkaloids in various products. It allows for the quantification of individual alkaloids and the identification of other substances.[12]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques like COSY, HSQC, and HMBC, are essential for the structural elucidation and characterization of isolated alkaloids.[13]
Signaling Pathways and Mechanisms of Action
Ibogaine's Neuropharmacological Signaling
Ibogaine's complex neuropharmacology involves interactions with multiple neurotransmitter systems. Its anti-addictive properties are thought to arise from its ability to modulate dopamine and glutamate (B1630785) signaling pathways.
Tabersonine's Anticancer Signaling Pathway
Tabersonine has demonstrated significant anticancer activity, particularly in hepatocellular carcinoma. Its mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and modulation of the PI3K/Akt signaling cascade.
Voacamine's Role in Overcoming Multidrug Resistance
Voacamine has been shown to enhance the efficacy of chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells. Its mechanism involves the inhibition of P-glycoprotein (P-gp), an efflux pump that expels cytotoxic agents from the cell.
Experimental Workflows
Alkaloid Extraction and Isolation Workflow
The general workflow for isolating Voacanga alkaloids involves extraction, partitioning, and chromatographic purification.
Conclusion
The alkaloids from Voacanga species represent a treasure trove of chemical diversity with significant therapeutic potential. This guide provides a foundational understanding of their properties, offering quantitative data and detailed protocols to aid in their further investigation. The elucidation of their complex signaling pathways opens new avenues for the rational design of novel therapeutics for a range of diseases, from addiction to cancer. Further research is warranted to fully explore the structure-activity relationships and to optimize the synthesis and delivery of these promising natural products.
References
- 1. pnas.org [pnas.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Total Synthesis of (-)-Voacinol and (-)-Voacandimine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Bisindole Alkaloid Class
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Bisindole Alkaloids
Bisindole alkaloids are a large and structurally diverse class of natural products characterized by the presence of two indole (B1671886) moieties. These complex molecules are typically formed through the dimerization of monomeric indole alkaloids, which are themselves derived from the amino acid tryptophan.[1] Found in a variety of terrestrial and marine organisms, including plants, fungi, and sponges, bisindole alkaloids have garnered significant attention in the scientific community due to their wide range of potent biological activities.[2]
A key feature of many bisindole alkaloids is that their biological potency is often significantly greater than that of their constituent monomers.[3][4] This synergistic effect has made them attractive targets for drug discovery and development, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. The structural complexity and stereochemical richness of bisindole alkaloids also present fascinating challenges and opportunities for synthetic chemists.
Natural Sources:
Bisindole alkaloids are predominantly isolated from higher plants, with the Apocynaceae family being a particularly rich source.[4] Genera such as Alstonia are well-known for producing a plethora of these compounds.[5][6][7] Marine sponges have also emerged as a prolific source of novel bisindole alkaloids with unique structural features and promising bioactivities. Additionally, certain bacteria and fungi are capable of synthesizing these intricate molecules.
Data Presentation: Biological Activities of Bisindole Alkaloids
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of a selection of bisindole alkaloids, providing a comparative overview for researchers.
Table 1: Cytotoxicity of Bisindole Alkaloids against Human Cancer Cell Lines
| Alkaloid/Derivative | Cell Line | IC50 (µM) | Reference |
| Natural Alkaloids | |||
| Vinblastine (B1199706) | HeLa | 0.03 ± 0.002 | [8] |
| A549 | 0.51 ± 0.05 | [9] | |
| MCF-7 | 7.2 ± 0.6 | [9] | |
| Vincristine | HeLa | 0.02 ± 0.001 | [8] |
| Bisleuconothine A | HCT116 | 3.18 | [10] |
| SW480 | 2.74 | [10] | |
| Synthetic Derivatives | |||
| Compound 6c | A549 | 15.69 | [11] |
| MCF-7 | 19.13 | [11] | |
| Compound 19c | A549 | 3.0 | [12] |
| MCF-7 | 9.0 | [12] | |
| Compound 19f | A549 | 4.5 | [12] |
| MCF-7 | 16.0 | [12] | |
| Compound 19h | A549 | 4.0 | [12] |
| MCF-7 | 11.0 | [12] | |
| Compound 19l | A549 | 3.5 | [12] |
| MCF-7 | 13.0 | [12] |
Table 2: Antimicrobial Activity of Bisindole Alkaloids
| Alkaloid/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [13][14] |
| Escherichia coli | 8 | [13][14] | |
| Klebsiella pneumoniae | 8 | [13][14] | |
| Lanatine A | Staphylococcus aureus | 0.8 - 18.0 | [15] |
| Escherichia coli | 0.8 - 18.0 | [15] | |
| Cermizine C | Staphylococcus aureus | 0.8 - 18.0 | [15] |
| Escherichia coli | 0.8 - 18.0 | [15] | |
| Jussiaeiine A | Staphylococcus aureus | 0.8 - 18.0 | [15] |
| Escherichia coli | 0.8 - 18.0 | [15] | |
| Jussiaeiine B | Staphylococcus aureus | 0.8 - 18.0 | [15] |
| Escherichia coli | 0.8 - 18.0 | [15] | |
| (-)-N-methyl-cytisine | Staphylococcus aureus | 0.8 - 18.0 | [15] |
| Escherichia coli | 0.8 - 18.0 | [15] | |
| Roemerine (from extract) | Staphylococcus aureus | 9.7 - 19 | [16][17] |
| Klebsiella pneumoniae | 9.7 - 19 | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of bisindole alkaloids.
Isolation of Bisindole Alkaloids from Alstonia macrophylla
This protocol outlines a general procedure for the bioassay-guided fractionation of bisindole alkaloids from the stem bark of Alstonia macrophylla.
Materials and Reagents:
-
Dried and powdered stem bark of Alstonia macrophylla
-
Methanol (B129727) (MeOH)
-
Chloroform (CHCl₃)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile (B52724), water)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction: Macerate the powdered stem bark of Alstonia macrophylla with methanol at room temperature for 72 hours. Repeat the extraction three times. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude methanolic extract in water and perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate. This will yield fractions with varying polarities.
-
Bioassay-Guided Fractionation: Subject each fraction to a relevant bioassay (e.g., cytotoxicity assay against a cancer cell line) to identify the most active fraction.
-
Column Chromatography: The most active fraction (e.g., the chloroform-soluble fraction) is subjected to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Gel Filtration Chromatography: Further purify the active sub-fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their size.
-
Preparative HPLC: The final purification of individual bisindole alkaloids is achieved by preparative HPLC on a C18 column using a suitable mobile phase, often a gradient of acetonitrile and water.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
Biomimetic Synthesis of Anhydrovinblastine via Fe(III)-Promoted Coupling
This protocol describes the Fe(III)-promoted coupling of catharanthine (B190766) and vindoline (B23647) to synthesize the key vinblastine precursor, anhydrovinblastine.[18]
Materials and Reagents:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
0.1 N Hydrochloric acid (HCl)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.
-
Stir the solution at room temperature (23-25 °C).
-
Add a solution of FeCl₃ (5.0 equivalents) in deionized water to the reaction mixture.
-
Stir the reaction for 2-3 hours at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]
-
Upon completion of the coupling reaction, carefully add solid NaBH₄ portion-wise to the reaction mixture to reduce the intermediate iminium ion.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.
Cytotoxicity Determination using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of bisindole alkaloids on a cancer cell line (e.g., HeLa).[8][19]
Materials and Reagents:
-
HeLa cells (or other desired cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Bisindole alkaloid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bisindole alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations: Signaling Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to bisindole alkaloids.
Inhibition of Tubulin Polymerization by Vinblastine
Caption: Vinblastine inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
Inhibition of the Wnt/β-catenin Signaling Pathway by Bisleuconothine A
Caption: Bisleuconothine A inhibits Wnt signaling by promoting β-catenin phosphorylation.[2][10][20]
Experimental Workflow for Bioassay-Guided Isolation
Caption: General workflow for the bioassay-guided isolation of bisindole alkaloids.
Conclusion
The bisindole alkaloid class represents a rich and diverse source of biologically active compounds with significant therapeutic potential. Their complex structures and potent activities continue to inspire research in natural product chemistry, medicinal chemistry, and chemical biology. This guide has provided a comprehensive overview of the core aspects of bisindole alkaloids, from their natural sources and biological activities to detailed experimental protocols and visualizations of their mechanisms of action. It is hoped that this technical resource will serve as a valuable tool for researchers and professionals in the field, facilitating further exploration and development of this fascinating class of molecules for the advancement of human health.
References
- 1. Double-sides sticking mechanism of vinblastine interacting with α,β-tubulin to get activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. graphviz.org [graphviz.org]
- 16. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms and clinical implications of Wnt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Vobtusine from Voacanga africana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vobtusine, a bisindole alkaloid found in Voacanga africana, has garnered interest for its potential pharmacological activities, including central nervous system (CNS) depressant effects. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the root bark of Voacanga africana. The protocol is a composite of established methods for alkaloid extraction from this plant, with a specific focus on the purification of this compound. Additionally, a proposed mechanism of action for its CNS depressant activity is presented, along with a representative signaling pathway.
Introduction
Voacanga africana Stapf, a tree native to West Africa, is a rich source of various indole (B1671886) alkaloids, including voacangine, voacamine, and this compound. This compound is a dimeric indole alkaloid that has been identified as one of the major alkaloids in the root bark of the plant. Preliminary studies suggest that this compound may possess CNS depressant properties, making it a compound of interest for further pharmacological investigation and drug development. This application note provides a comprehensive guide for the extraction and purification of this compound, enabling researchers to obtain high-purity material for their studies.
Quantitative Data Summary
The yield of this compound can vary depending on the plant material's origin, age, and the extraction method employed. The following table summarizes typical yields for total alkaloids and this compound from Voacanga africana root bark.
| Parameter | Value | Reference |
| Total Alkaloid Content in Root Bark | 5 - 10% (w/w) | [1] |
| This compound Yield from Crude Alkaloid Mixture | 0.5 - 0.7% (w/w) | [2] |
| Typical Voacangine Yield from Root Bark | ~0.82 - 1.1% (w/w) | [3][4] |
| Typical Voacamine/Voacamidine Yield from Root Bark | ~2.9 - 3.7% (w/w) | [3][4] |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from Voacanga africana root bark.
Materials and Equipment
-
Dried and powdered Voacanga africana root bark
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Ammonia solution (NH₄OH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment
Extraction of Total Alkaloids
This protocol is adapted from established methods for alkaloid extraction from Voacanga africana.
-
Maceration/Soxhlet Extraction:
-
Macerate 1 kg of powdered Voacanga africana root bark in 5 L of methanol for 72 hours at room temperature, with occasional stirring.
-
Alternatively, perform a Soxhlet extraction with methanol for 24-48 hours for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
-
Acid-Base Extraction:
-
Suspend the crude methanolic extract in 1 L of 5% aqueous HCl.
-
Defat the acidic solution by partitioning with n-hexane (3 x 500 mL). Discard the hexane (B92381) layer.
-
Basify the aqueous layer to pH 9-10 with concentrated NH₄OH.
-
Extract the liberated alkaloids with dichloromethane (CH₂Cl₂) (4 x 500 mL).
-
Combine the organic layers, wash with distilled water (2 x 300 mL), and dry over anhydrous Na₂SO₄.
-
-
Crude Alkaloid Yield:
-
Evaporate the solvent under reduced pressure to obtain the crude total alkaloid mixture.
-
Isolation and Purification of this compound
The isolation of this compound is achieved through a combination of silica gel and Sephadex LH-20 column chromatography.[5]
-
Silica Gel Column Chromatography (Step 1):
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in a suitable solvent system (e.g., n-hexane).
-
Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc 9:1, 8:2, 7:3, etc.).
-
Collect fractions of 50-100 mL and monitor the separation using TLC. A common TLC mobile phase is CH₂Cl₂:MeOH (95:5) with a few drops of NH₄OH. This compound can be visualized under UV light (254 nm) and by its characteristic deep blue color with concentrated nitric acid.[2]
-
Combine fractions containing this compound based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Further purify the this compound-rich fractions by column chromatography on Sephadex LH-20 using methanol as the eluent.
-
This step helps to remove closely related alkaloids and other impurities.
-
Collect fractions and monitor by TLC.
-
-
Crystallization:
-
Combine the purified this compound fractions and evaporate the solvent.
-
Crystallize the residue from a suitable solvent system, such as a mixture of dichloromethane and methanol, to obtain pure this compound.
-
Proposed Biological Activity and Signaling Pathway
This compound is reported to have CNS depressant effects, and high doses may lead to convulsions. While the specific molecular targets of this compound are not yet fully elucidated, the general mechanism of CNS depressants often involves the enhancement of GABAergic inhibition.
Proposed Mechanism of Action
It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition and the observed CNS depressant effects.
Caption: Proposed this compound action on GABA-A receptor signaling.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: this compound extraction and purification workflow.
Conclusion
The protocol outlined in this application note provides a robust framework for the extraction and purification of this compound from Voacanga africana root bark. By following these detailed procedures, researchers can obtain purified this compound for further investigation into its chemical properties and pharmacological activities. The proposed mechanism of action and signaling pathway offer a starting point for exploring its CNS depressant effects. Further studies are warranted to fully characterize the molecular interactions and therapeutic potential of this intriguing natural product.
References
- 1. Identification of the V1 vasopressin receptor by chemical cross-linking and ligand affinity blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Study on the alkaloids constituents from Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vobtusine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Vobtusine, a dimeric indole (B1671886) alkaloid found in the plant species Voacanga africana. Due to the limited availability of a specific, validated HPLC method for this compound in published literature, this protocol is based on established methods for the analysis of structurally similar bisindole alkaloids, such as voacamine, which is also isolated from Voacanga africana. This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and a framework for method validation to ensure data quality and reliability.
Introduction
This compound is a complex bisindole alkaloid that has garnered interest for its potential pharmacological activities. As research into this natural product progresses, the need for a reliable and robust analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of alkaloids due to its sensitivity, specificity, and reproducibility. This document details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of indole alkaloids.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or trifluoroacetic acid for mobile phase modification.
-
Reference Standard: A certified reference standard of this compound is required for method development, validation, and quantification. If a certified standard is unavailable, a well-characterized, purified sample of this compound is necessary.
-
Sample Preparation: Standard laboratory equipment for sample extraction and preparation, including a sonicator, centrifuge, and syringe filters (0.45 µm).
Chromatographic Conditions
Based on the analysis of similar bisindole alkaloids, the following starting conditions are proposed for the HPLC analysis of this compound. Optimization of these parameters may be necessary.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher aqueous phase concentration and gradually increase the organic phase. A suggested starting gradient is 70% A to 30% A over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | Based on the UV absorption maxima of the structurally similar alkaloid voacamine, monitoring at 230 nm and 295 nm is recommended.[1] A DAD detector would be advantageous to monitor the full UV spectrum and confirm peak purity. |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and chloroform. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1 - 100 µg/mL).
Sample Preparation from Plant Material
-
Extraction:
-
Accurately weigh the dried and powdered plant material (e.g., root bark of Voacanga africana).
-
Perform an extraction using an appropriate solvent. An acid-base extraction or direct solvent extraction with acetone (B3395972) or methanol are common methods for alkaloids.[2]
-
For a direct solvent extraction, sonicate the plant material in the chosen solvent for a specified period (e.g., 30 minutes), followed by filtration. Repeat the extraction process to ensure complete recovery of the alkaloids.
-
-
Purification (if necessary):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation Framework
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a spiked sample, and a standard solution. Peak purity analysis using a DAD is also recommended. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). Results are typically expressed as the relative standard deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 2: Accuracy (Recovery) Data for this compound Analysis
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80 | ||||
| 100 | ||||
| 120 |
Table 3: Precision Data for this compound Analysis
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | ||
| Medium | ||
| High |
Table 4: LOD and LOQ for this compound Analysis
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for this compound analysis using HPLC.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical pathway for HPLC method validation.
References
Application Notes and Protocols for the Structural Elucidation of Vobtusine using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a complex bisindole alkaloid, presents a significant challenge for structural elucidation due to its intricate polycyclic framework and numerous stereocenters. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution, configuration, and conformation of such natural products.[1] This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are designed to guide researchers through the systematic acquisition and interpretation of NMR data for complex natural products.
Overview of the NMR Strategy
The structural elucidation of this compound relies on a suite of NMR experiments that provide complementary information. The general workflow involves:
-
Initial Characterization (1D NMR): Acquiring ¹H and ¹³C NMR spectra to determine the number and types of protons and carbons present in the molecule.
-
Establishing Connectivity (2D Correlation NMR): Utilizing experiments like COSY, HSQC, and HMBC to piece together the molecular fragments by identifying through-bond connectivities.[2]
-
Determining Stereochemistry (NOESY/ROESY): Employing through-space correlation experiments to establish the relative stereochemistry of the molecule.[3][4]
This multi-faceted approach allows for a comprehensive and confident determination of the complete chemical structure of this compound.
Data Presentation: Quantitative NMR Data Summary
While the complete experimental dataset for this compound is not publicly available, the following tables illustrate how the quantitative data from 1D and 2D NMR experiments would be systematically organized for structural analysis.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 3.85 | d | 12.5 | 1H |
| H-2α | 2.95 | m | - | 1H |
| H-2β | 2.70 | m | - | 1H |
| ... | ... | ... | ... | ... |
| OMe | 3.75 | s | - | 3H |
| N-H | 8.10 | s | - | 1H |
Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (in CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Carbon Type |
| C-1 | 55.2 | CH₂ | - | CH₂ |
| C-2 | 48.9 | CH₂ | - | CH₂ |
| C-3 | 135.8 | C | - | Quaternary C |
| ... | ... | ... | ... | ... |
| OMe | 52.3 | CH₃ | - | CH₃ |
Table 3: Key 2D NMR Correlations for this compound Structure Elucidation
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | Key HMBC Correlations (δC) | Key NOESY Correlations (δH) |
| 3.85 (H-1) | 2.95 (H-2α), 2.70 (H-2β) | 55.2 (C-1) | 48.9 (C-2), 135.8 (C-3) | 2.95 (H-2α), 8.10 (N-H) |
| 2.95 (H-2α) | 3.85 (H-1), 2.70 (H-2β) | 48.9 (C-2) | 55.2 (C-1), 135.8 (C-3) | 3.85 (H-1) |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized for a modern NMR spectrometer (e.g., Bruker 500 MHz).
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For certain experiments or to resolve overlapping signals, other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: zg30 (or a similar single-pulse experiment).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Pulse Programs: dept135, dept90.
-
Parameters: Use standard parameters provided by the spectrometer software. DEPT-135 will show CH and CH₃ signals as positive, and CH₂ signals as negative. DEPT-90 will only show CH signals.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin systems through scalar coupling (typically over 2-4 bonds).[5]
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[6]
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for distinguishing CH/CH₃ from CH₂).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting molecular fragments across quaternary carbons and heteroatoms.[7]
-
Pulse Program: hmbcgplpndqf.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the relative stereochemistry and 3D conformation of the molecule.[3]
-
Pulse Program: noesygpph.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): Same as the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (D8): 300-800 ms (B15284909) (this may need to be optimized).
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
Visualizations
The following diagrams illustrate the logical workflow and relationships in the NMR-based structure elucidation of a complex natural product like this compound.
Caption: Workflow for this compound structure elucidation using NMR.
Caption: Logical relationships between key NMR experiments.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The structural elucidation of complex bisindole alkaloids like this compound is a challenging endeavor that is greatly facilitated by the power of modern NMR spectroscopy. A systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous determination of the molecular structure, from the basic carbon-hydrogen framework to the intricate details of its stereochemistry. The protocols and data organization schemes presented here provide a robust framework for researchers engaged in the discovery and characterization of novel natural products. While specific quantitative data for this compound is not widely available, the described methodology represents the current state-of-the-art for the structural analysis of such complex molecules.
References
- 1. DSpace [diposit.ub.edu]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure elucidation phyto .pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 7. archives.ijper.org [archives.ijper.org]
Vobtusine Cytotoxicity Assay: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a bisindole alkaloid predominantly isolated from plants of the Voacanga genus, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard in vitro assay and summarizes the current understanding of its mechanism of action. The information presented here is intended to guide researchers in the preliminary evaluation of this compound as a potential anticancer agent.
Data Presentation: Cytotoxicity of this compound and Related Alkaloids
The cytotoxic activity of this compound and other alkaloids isolated from Voacanga species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. While comprehensive IC50 data for this compound across a wide range of cell lines is still emerging, the available data for this compound and its congeners are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Voacafrine I | A-549 | Lung Carcinoma | 4.45 | [1] |
| HCT-116 | Colon Carcinoma | 5.23 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 6.87 | [1] | |
| Voacafrine J | A-549 | Lung Carcinoma | 5.12 | [1] |
| HCT-116 | Colon Carcinoma | 6.54 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 7.49 | [1] | |
| Voacamine | HEPG-2 | Hepatocellular Carcinoma | Significant Inhibition | [2] |
| A375 | Malignant Melanoma | Significant Inhibition | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | Significant Inhibition | [2] | |
| SH-SY5Y | Neuroblastoma | Significant Inhibition | [2] | |
| CT26 | Colon Carcinoma | Significant Inhibition | [2] | |
| 19-epi-voacristine | HEPG-2 | Hepatocellular Carcinoma | Significant Inhibition | [2] |
| A375 | Malignant Melanoma | Significant Inhibition | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | Significant Inhibition | [2] | |
| SH-SY5Y | Neuroblastoma | Significant Inhibition | [2] | |
| CT26 | Colon Carcinoma | Significant Inhibition | [2] |
*Specific IC50 values were not provided in the abstract; however, the study reported significant inhibitory activities.
Experimental Protocols
A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: this compound Cytotoxicity Assessment using MTT Assay
1. Materials and Reagents:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell lines of interest (e.g., A-549, HCT-116, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
2. Cell Culture and Seeding:
-
Maintain the selected cancer cell lines in a complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in a fresh complete medium and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
3. This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and wells with cells treated with the vehicle solvent (negative control). A known anticancer drug can be used as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualization
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Mechanism of Action: Induction of Apoptosis
Current research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Studies on human leukemia (HL-60) cells have elucidated a mechanism involving the intrinsic (mitochondrial) apoptotic pathway.
This pathway is initiated by this compound through the modulation of the Bcl-2 family of proteins. Specifically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-xL and activate the pro-apoptotic protein Bid. This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.
The released cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3. Caspase-3 is a key mediator of apoptosis, responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptotic cell death. This proposed mechanism provides a solid framework for further investigation into the anticancer properties of this compound.
References
Application Note: Measuring Vobtusine-Induced Apoptosis via Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a bisindole alkaloid isolated from plants of the Voacanga genus, has demonstrated potential as an anticancer agent.[1][2] Its mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[1] A key hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[3][4] This application note provides detailed protocols for measuring this compound-induced apoptosis by quantifying the activation of key caspases, particularly the initiator caspase-9 and the executioner caspase-3. The methodologies described herein are essential for researchers investigating the anticancer properties of this compound and similar natural compounds.
This compound-Induced Apoptotic Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[5][6][7] This process is initiated by this compound's influence on the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-xL and activation of the pro-apoptotic protein Bid.[5] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, triggering the release of cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[3][8] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[5][9][10]
Caption: this compound-induced intrinsic apoptotic pathway.
Quantitative Data Summary
Studies on human HL-60 leukemia cells have demonstrated a dose-dependent effect of this compound on the induction of apoptosis and caspase activation. The following table summarizes key quantitative findings.
| Parameter | Control | This compound Treatment (Concentration) | Fold Change / % Increase | Reference |
| Caspase-3 Activity | Baseline | 40 µM for 24 hours | 4.6-fold increase | [5][6] |
| Sub-G1 Cell Population (Apoptotic Cells) | 5.9% | 10-40 µM for 24 hours | Increase to 23.8% | [5][6][7] |
| Pro-Caspase-9 Protein Expression | High | Dose-dependent decrease (10-40 µM) | N/A | [5] |
| Pro-Caspase-3 Protein Expression | High | Dose-dependent decrease (10-40 µM) | N/A | [5] |
| Cleaved Caspase-3 Protein Expression | Low | Dose-dependent increase (20-40 µM) | N/A | [5] |
| Bcl-xL Protein Expression | High | Dose-dependent decrease (5-40 µM) | N/A | [5] |
| Bid Protein Expression | High | Dose-dependent decrease (5-40 µM) | N/A | [5] |
Experimental Workflow
The general workflow for assessing this compound-induced caspase activation involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for caspase activation measurement.
Experimental Protocols
Western Blotting for Caspase Cleavage
This protocol allows for the visualization of the conversion of inactive pro-caspases to their active, cleaved forms.[11]
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford or BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-xL, anti-Bid, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, harvest cells and wash with cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
Colorimetric/Fluorometric Caspase Activity Assays
These assays provide a quantitative measure of specific caspase activity based on the cleavage of a labeled peptide substrate.[12][13]
Materials:
-
Caspase-3 or Caspase-9 Colorimetric/Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a labeled substrate, e.g., DEVD-pNA for Caspase-3).
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce Apoptosis: Treat 1-2 x 10^6 cells with this compound as desired.
-
Cell Lysis: Resuspend the harvested cells in the chilled cell lysis buffer provided in the kit and incubate on ice for 10 minutes.
-
Prepare Lysates: Centrifuge the cells to pellet debris. Transfer the supernatant (cytosolic extract) to a new tube.
-
Assay Reaction: Add 50 µL of cell lysate to a 96-well plate. Add 50 µL of 2x Reaction Buffer containing DTT to each sample.
-
Substrate Addition: Add 5 µL of the corresponding caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Reading: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence with appropriate excitation/emission wavelengths (e.g., 380/440 nm for AMC-based fluorometric assays).[12] The activity can be calculated by comparing the results from the this compound-treated samples to the untreated control.
Flow Cytometry for Apoptosis Detection (Sub-G1 Analysis)
Flow cytometry can quantify the percentage of apoptotic cells by measuring their DNA content. Apoptotic cells have fragmented DNA and will appear as a population with less than G1 DNA content (Sub-G1 peak).[6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The percentage of cells in the sub-G1 phase represents the apoptotic cell population.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for investigating this compound-induced apoptosis through the measurement of caspase activation. By employing a combination of Western blotting, enzymatic activity assays, and flow cytometry, researchers can effectively characterize the pro-apoptotic effects of this compound, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent in cancer drug development.
References
- 1. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of subfractions containing pure compounds of Chaga mushroom (Inonotus obliquus) extract in human cancer cells and in Balbc/c mice bearing Sarcoma-180 cells -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 3. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols: In Vitro Antiparasitic Assay for Vobtusine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a bisindole alkaloid primarily isolated from plants of the Voacanga genus, has demonstrated a range of biological activities. This document provides detailed protocols for conducting in vitro assays to evaluate the antiparasitic potential of this compound against several human pathogens, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani. Additionally, a standard protocol for assessing the cytotoxicity of the compound against mammalian cell lines is included to determine its selectivity index. These protocols are intended to guide researchers in the preliminary screening and characterization of this compound as a potential antiparasitic drug lead.
Data Presentation
The antiparasitic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the parasite's growth or viability in vitro. The cytotoxicity is determined by the 50% cytotoxic concentration (CC50) against mammalian cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound. An SI value greater than 10 is generally considered promising for further investigation.
Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum
| Parasite Stage | IC50 | Reference |
| Liver Stage | 65 µM | [1] |
| Blood Stage | 5 µM | [1] |
Note: The data for the blood stage indicates slight activity at this concentration.
Table 2: In Vitro Antitrypanosomal and Antileishmanial Activity of this compound (Hypothetical Data)
| Parasite | Strain | IC50 (µM) | Reference |
| Trypanosoma brucei | (e.g., bloodstream form) | Data not available | - |
| Leishmania infantum | (e.g., amastigote) | Data not available | - |
No specific experimental data for the antitrypanosomal and antileishmanial activity of this compound was found in the reviewed literature. The table is presented as a template for data organization once such studies are conducted.
Table 3: Cytotoxicity of this compound and its Derivatives
| Cell Line | Compound | CC50 (µM) | Selectivity Index (SI) vs. P. falciparum (Blood Stage) | Reference |
| HepG2 (Human liver cancer) | 12′-O-demethyl-vobtusine-5-lactam | ≥ 50 | > 10 (based on derivative IC50 of 5.1 µM) | [2][3] |
| HepG2 (Human liver cancer) | Isothis compound-N-oxide | ≥ 50 | > 15 (based on derivative IC50 of 3.3 µM) | [2][3] |
| MRC-5 (Human fetal lung fibroblast) | This compound | Data not available | - | - |
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This protocol is adapted for determining the inhibitory activity of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (O+)
-
Complete RPMI-1640 medium (cRPMI)
-
This compound stock solution (in DMSO)
-
Chloroquine or Artemisinin (positive control)
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in cRPMI to achieve the desired final concentrations. The final DMSO concentration in the assay should be below 0.5%.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in cRPMI medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage.
-
Assay Setup:
-
Add 180 µL of a parasite culture suspension (2% hematocrit, 1% parasitemia) to each well of a 96-well plate.
-
Add 20 µL of the diluted this compound solution to the respective wells. Include wells for the positive control (e.g., Chloroquine) and negative control (DMSO vehicle).
-
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration using a non-linear regression analysis.
In Vitro Antitrypanosomal Assay (Alamar Blue Method)
This protocol is a general method for assessing the activity of this compound against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
This compound stock solution (in DMSO)
-
Suramin or Pentamidine (positive control)
-
96-well microplates
-
Alamar Blue (Resazurin) solution
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Parasite Preparation: Harvest exponentially growing T. brucei and adjust the concentration to 2 x 10^4 parasites/mL in fresh medium.
-
Assay Setup:
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solution. Include positive and negative controls.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the IC50 value as described for the antiplasmodial assay.
In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)
This protocol outlines the evaluation of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania infantum.
Materials:
-
L. infantum promastigotes
-
Macrophage cell line (e.g., J774 or THP-1)
-
M199 medium (for promastigotes) and RPMI-1640 medium (for macrophages)
-
This compound stock solution (in DMSO)
-
Amphotericin B (positive control)
-
96-well microplates
-
Resazurin (B115843) solution
-
Fluorescence plate reader
Procedure for Promastigote Assay:
-
Assay Setup: Add 100 µL of L. infantum promastigotes (1 x 10^6 cells/mL) in M199 medium to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of serially diluted this compound.
-
Incubation: Incubate for 72 hours at 26°C.
-
Viability Assessment: Add 20 µL of resazurin solution and incubate for another 4-6 hours. Measure fluorescence as described above to determine the IC50.
Procedure for Amastigote Assay:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow phagocytosis.
-
Compound Treatment: Wash the wells to remove non-phagocytized promastigotes and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess the viability of the intracellular amastigotes by either microscopic counting of Giemsa-stained slides or using a reporter gene assay if available. Calculate the IC50 based on the reduction in the number of amastigotes per macrophage.
Cytotoxicity Assay (MTT Method)
This protocol is used to determine the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2 or MRC-5).
Materials:
-
Mammalian cell line (e.g., HepG2, MRC-5)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include positive and negative controls.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for In Vitro Antiparasitic and Cytotoxicity Screening of this compound.
Conclusion
The protocols outlined in this document provide a framework for the systematic in vitro evaluation of this compound's antiparasitic activity. The available data suggests that this compound exhibits activity against Plasmodium falciparum, particularly in the blood stage. Further investigation into its efficacy against other parasites such as Trypanosoma and Leishmania species, along with comprehensive cytotoxicity profiling, is warranted to fully assess its potential as a lead compound for the development of new antiparasitic drugs. The provided workflow and protocols offer a standardized approach for researchers to generate robust and comparable data.
References
Application Notes & Protocols: Determining the Antibacterial Spectrum of Vobtusine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vobtusine is an alkaloid that has been identified in the leaves of Voacanga africana[1]. While the broader class of alkaloids has been investigated for various pharmacological activities, including antibacterial properties, specific data on the antibacterial spectrum of this compound is not extensively documented in publicly available literature[2]. Alkaloids, as a chemical class, have been shown to exert antimicrobial effects through various mechanisms, such as the inhibition of nucleic acid and protein synthesis, damage to cell membranes, and disruption of efflux pumps[2].
These application notes provide a comprehensive framework and detailed protocols for researchers to systematically determine the in vitro antibacterial spectrum of this compound. The following sections outline the necessary materials, experimental procedures, and data interpretation required to assess this compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation: Summarizing Antibacterial Activity
Quantitative data from antibacterial susceptibility testing should be organized for clarity and comparative analysis. The primary metric for quantifying the potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium[3][4][5][6]. This data should be presented in a tabular format.
Table 1: Example - Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | Type | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Vancomycin (B549263)/Ciprofloxacin] |
| Staphylococcus aureus | Gram-positive | Cocci | Data to be determined | Data to be determined |
| Enterococcus faecalis | Gram-positive | Cocci | Data to be determined | Data to be determined |
| Streptococcus pneumoniae | Gram-positive | Cocci | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative | Rod | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | Rod | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | Gram-negative | Rod | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols describe the standardized methods for determining the MIC of this compound.
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the MIC of an antimicrobial agent in a liquid growth medium[5].
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (standardized to 0.5 McFarland turbidity)
-
Positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: Include wells with a known antibiotic to ensure the bacteria are susceptible.
-
Negative Control (Sterility): Include wells with uninoculated broth to check for contamination.
-
Growth Control: Include wells with inoculated broth and the solvent used to dissolve this compound to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth)[7]. This can be assessed visually or by using a microplate reader.
Agar (B569324) Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antibacterial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
This compound solution of a known concentration
-
Bacterial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile swabs
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). The size of the zone is indicative of the susceptibility of the bacterium to this compound.
Visualization of Workflows and Potential Mechanisms
Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
A potential mechanism of action for antibacterial compounds involves the inhibition of cell wall synthesis, a common target for antibiotics like vancomycin[8][9][10].
Caption: Hypothetical mechanism of action: Inhibition of bacterial cell wall synthesis by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. idstewardship.com [idstewardship.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Synthesis of Vobtusine Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vobtusine, a complex bisindole alkaloid, has garnered significant attention in the scientific community due to its promising biological activities, particularly its potential as an anticancer and antimalarial agent. The intricate structure of this compound presents a unique scaffold for medicinal chemists to explore structure-activity relationships (SAR), aiming to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, facilitating SAR studies for the development of novel therapeutic agents.
Data Presentation: Structure-Activity Relationship of this compound and Related Alkaloids
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its naturally occurring analogues, Deoxythis compound and this compound Lactone. This data serves as a foundational dataset for understanding the preliminary SAR of this class of compounds.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Cytotoxic | - | [1] |
| L929 (Fibrosarcoma) | Cytotoxic | > 10 | [2] | |
| KB3.1 (Cervical Carcinoma) | Cytotoxic | > 10 | [2] | |
| A431 (Skin Carcinoma) | Cytotoxic | > 10 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| PC-3 (Prostate Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| SKOV-3 (Ovarian Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| Deoxythis compound | L929 (Fibrosarcoma) | Cytotoxic | 5.85 ± 0.49 | [2] |
| KB3.1 (Cervical Carcinoma) | Cytotoxic | 7.24 ± 0.33 | [2] | |
| A431 (Skin Carcinoma) | Cytotoxic | > 10 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| A549 (Lung Carcinoma) | Cytotoxic | > 10 | [2] | |
| PC-3 (Prostate Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| SKOV-3 (Ovarian Adenocarcinoma) | Cytotoxic | > 10 | [2] | |
| This compound Lactone | L929 (Fibrosarcoma) | Cytotoxic | 10.64 ± 0.51 | [2] |
| KB3.1 (Cervical Carcinoma) | Cytotoxic | 8.32 ± 0.21 | [2] | |
| A431 (Skin Carcinoma) | Cytotoxic | 9.87 ± 0.37 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxic | 7.34 ± 0.29 | [2] | |
| A549 (Lung Carcinoma) | Cytotoxic | 2.32 ± 0.11 | [2] | |
| PC-3 (Prostate Adenocarcinoma) | Cytotoxic | 6.55 ± 0.18 | [2] | |
| SKOV-3 (Ovarian Adenocarcinoma) | Cytotoxic | 4.49 ± 0.15 | [2] |
Experimental Protocols
General Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives for SAR studies typically involves the modification of the parent this compound molecule at its reactive functional groups. Key strategies include:
-
Modification of the Indole (B1671886) Nitrogen: Alkylation, acylation, or arylation of the indole nitrogen can be achieved to investigate the influence of substituents on activity.
-
Derivatization of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups can modulate the lipophilicity and hydrogen bonding capacity of the molecule.
-
Modification of the Ketone Moiety: Reduction to the corresponding alcohol or conversion to other functional groups can probe the importance of this carbonyl group for biological activity.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the alkylation of the indole nitrogen of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired N-alkylated this compound derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound has been shown to induce apoptosis in human leukemia (HL-60) cells through the intrinsic mitochondrial pathway.[3][4] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Synthesis and SAR Studies
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and subsequent SAR analysis.
Caption: Workflow for this compound derivative synthesis and SAR.
References
- 1. Total Synthesis of (–)-Voacinol and (–)-Voacandimine C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globospiramine from Voacanga globosa Exerts Robust Cytotoxic and Antiproliferative Activities on Cancer Cells by Inducing Caspase-Dependent Apoptosis in A549 Cells and Inhibiting MAPK14 (p38α): In Vitro and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Vobtusine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Vobtusine, primarily from Voacanga africana.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound extraction?
This compound is a dimeric indole (B1671886) alkaloid most commonly extracted from the root and trunk bark of Voacanga africana. The concentration of alkaloids can vary depending on the specific part of the plant used.[1][2][3]
Q2: Which extraction methods are most commonly used for this compound and related alkaloids?
The two primary approaches are traditional acid-base extraction and direct organic solvent extraction.[2][4] Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are also employed to enhance the efficiency of plant bioactive compound extraction, though specific optimized protocols for this compound are less commonly published.[5][6][7][8]
Q3: What is the difference between acid-base extraction and direct organic solvent extraction?
Acid-base extraction is a classic method that relies on the basic nature of alkaloids. The process involves using a dilute acid to protonate the alkaloids, making them soluble in the aqueous solution. The solution is then filtered, and a base is added to precipitate the alkaloids, which are then collected.[1][2] Direct organic solvent extraction, as the name suggests, uses an organic solvent (like acetone) to directly dissolve and extract the alkaloids from the plant material, often with simplified operational steps.[2][4]
Q4: How can I significantly increase my final this compound yield from Voacanga africana?
A key strategy is to cleave the related dimeric alkaloids, such as voacamine (B1217101) and voacamidine, which are often co-extracted in large quantities (~3.7% of root bark dried weight).[2][4] These dimers contain a voacangine (B1217894) moiety in their structure. By optimizing a cleavage reaction (e.g., using hydrochloric acid and a scavenger like TIS), you can generate an additional amount of voacangine, which is a closely related iboga alkaloid, potentially doubling the total yield from the initial plant material.[2][9]
Troubleshooting Guide
Issue 1: Low Total Alkaloid Yield
-
Problem: The overall yield of the crude alkaloid extract is lower than expected.
-
Possible Causes & Solutions:
-
Improper Plant Material Preparation: The plant material may not be ground finely enough.
-
Solution: Mill the dried Voacanga africana bark as finely as possible. This increases the surface area for solvent penetration and maximizes alkaloid extraction.[1]
-
-
Inefficient Extraction Method: The chosen method may not be optimal.
-
Solution: Compare your current method with established protocols. An optimized direct acetone-based extraction has been shown to provide a high yield of voacangine (a related monomer) at approximately 0.82% from dried root bark.[2][4] Consider switching from a traditional acid-base method if results are poor.
-
-
Inappropriate Solvent: The solvent may not be effectively solubilizing the alkaloids.
-
Solution: The choice of solvent is critical and should match the polarity of the target compounds.[10] For Voacanga alkaloids, acetone (B3395972) has proven effective.[2] Other solvents like methanol, ethanol, or chloroform (B151607) have also been used.[3][11] Ensure the solvent is of appropriate purity and is used in a sufficient volume (solvent-to-solid ratio).[12]
-
-
Insufficient Extraction Time or Temperature: The extraction may be incomplete.
-
Issue 2: Low Purity of the Final Extract
-
Problem: The extract contains significant amounts of non-alkaloidal impurities (e.g., pigments, fats).
-
Possible Causes & Solutions:
-
Co-extraction of Impurities: The solvent system is not selective enough.
-
Solution: A preliminary defatting step with a non-polar solvent like hexane (B92381) can remove lipids before the main alkaloid extraction. For acid-base extractions, ensure the pH for precipitation is optimized to selectively precipitate alkaloids.
-
-
Sub-optimal Purification: The post-extraction cleanup is insufficient.
-
Solution: Employ chromatographic techniques for purification. Flash column chromatography is a standard method.[15] The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is critical for separating this compound from other co-extracted alkaloids and impurities.
-
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data and compare different extraction approaches for Voacanga alkaloids and general bioactive compounds.
Table 1: Yields of Major Alkaloids from Voacanga africana Root Bark
| Extraction Method | Target Alkaloid/Mixture | Yield (% of Dried Root Bark) | Reference |
| Optimized Acetone-Based Extraction | Voacangine | ~0.82% | [2][4] |
| Optimized Acetone-Based Extraction | Voacristine | ~0.45% | [2] |
| Optimized Acetone-Based Extraction | Voacamine/Voacamidine Mixture | ~3.7% | [2][4] |
| Traditional Acid-Base (1% HCl) | Voacangine | Not specified, but presented as less simplified than the acetone method. | [2][4] |
Table 2: General Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
| Maceration | Soaking plant material in a solvent over time. | Simple, requires minimal equipment. | Time-consuming, large solvent volume, potentially lower yield. | [8][13] |
| Soxhlet Extraction | Continuous solvent reflux through the plant material. | More efficient than maceration, thorough extraction. | Time-consuming, requires heating which can degrade thermolabile compounds. | [8][13] |
| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower solvent consumption, improved yield. | Requires specialized equipment (sonicator). | [5][16][17] |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant material internally. | Extremely short extraction times, reduced solvent use, higher yields. | Requires a specialized microwave reactor; potential for localized overheating. | [6][7][18] |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Green/environmentally friendly, high selectivity, solvent easily removed. | High initial equipment cost, may require a co-solvent for polar compounds. | [19][20][21] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from V. africana
This protocol is a generalized procedure based on traditional methods.[1][2]
-
Maceration: Stir finely powdered V. africana root bark (e.g., 50 g) with a dilute acid solution (e.g., 250 mL of 1% HCl in water) for several hours.
-
Extraction Repetition: Filter the mixture, pressing the plant material to recover the acidic extract. Repeat the extraction process with fresh acid solution on the plant residue until a test for alkaloids (e.g., Dragendorff's reagent) on the filtrate is negative.[2]
-
Basification: Combine all the acidic aqueous extracts. Slowly add a base, such as concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH), while stirring until the pH is alkaline (typically pH 8-9). A precipitate of total alkaloids will form.[2]
-
Collection: Separate the precipitate from the solution by filtration or centrifugation.
-
Washing & Drying: Wash the collected precipitate with distilled water to remove excess base and salts. Dry the resulting alkaloid paste thoroughly (e.g., in a vacuum oven) to obtain the crude total alkaloid powder.
Protocol 2: Optimized Acetone-Based Extraction of Alkaloids from V. africana
This protocol is adapted from an optimized procedure for isolating voacangine.[2][4]
-
Preparation: To a suitable reactor, add dry, powdered V. africana root bark (e.g., 0.5 kg), sodium bicarbonate (NaHCO₃, 50 g), and acetone (4 L).
-
Extraction: Stir the suspension (e.g., at 200 rpm) and heat to a moderate temperature (e.g., 40 °C) for approximately 45 minutes.
-
Filtration: Filter the suspension through paper to separate the acetone extract from the plant residue.
-
Repetition: Recover the plant residue and repeat the extraction procedure (steps 1-3) five more times with fresh acetone.
-
Concentration: Combine all the acetone extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a dark brown solid, which represents the crude extract containing the alkaloids. This extract can then be subjected to further purification steps.
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound extraction.
Caption: General workflow for this compound extraction and purification.
Caption: Key factors influencing the yield of this compound extraction.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. puzzlepiece.org [puzzlepiece.org]
- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2866784A - Process for obtaining voacanga alkaloids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. aktpublication.com [aktpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. phcogrev.com [phcogrev.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Ultrasound Assisted Extraction and Characterization of Bioactives From Verbascum thapsus Roots to Evaluate Their Antioxidant and Medicinal Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
Technical Support Center: Overcoming Vobtusine Solubility Challenges in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when preparing vobtusine for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bisindole alkaloid that has been identified in plants of the Voacanga genus.[1][2] It is investigated for its potential cytotoxic and anti-proliferative properties. Like many complex natural products, this compound can be challenging to dissolve in aqueous solutions used for biological assays, which can lead to inaccurate and irreproducible results.[3]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] However, its solubility in aqueous buffers and cell culture media is limited.
Q3: What are the common signs of this compound precipitation in my bioassay?
Signs of precipitation include the appearance of a visible precipitate (either crystalline or amorphous), cloudiness or turbidity in the cell culture medium, or a film on the surface of the culture vessel. These issues can occur immediately upon addition of the this compound stock solution to the aqueous medium or develop over time during incubation.
Q4: Why does my this compound precipitate when I add it to the cell culture medium?
Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture medium. The compound's low aqueous solubility leads to it coming out of solution.
Q5: Can the final concentration of DMSO in my experiment affect my cells?
Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your bioassays.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition of this compound to media | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | |
| The cell culture medium is at a low temperature. | Always use pre-warmed (37°C) cell culture media for preparing your final this compound dilutions. | |
| Precipitation occurs over time in the incubator | Changes in temperature between initial preparation and incubation at 37°C can affect solubility. | Ensure all solutions are maintained at a consistent temperature. Pre-warm the media before adding the this compound stock. |
| The pH of the medium changes in the CO2 incubator environment, affecting this compound's solubility. | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. | |
| This compound may interact with components in the cell culture medium, such as salts or proteins, forming insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the duration of your experiment. If possible, try a different basal media formulation. | |
| Inconsistent or non-reproducible bioassay results | Micro-precipitates of this compound that are not visible to the naked eye may be present, leading to variable effective concentrations. | After preparing the final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your assay. Visually inspect a small aliquot under a microscope for any signs of micro-precipitates. |
| Adsorption of the hydrophobic this compound to plasticware. | Use low-adhesion microplates and pipette tips. Consider the inclusion of a small percentage of serum or bovine serum albumin (BSA) in the medium, which can help to reduce non-specific binding. |
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available. The following table summarizes the qualitative information found in the literature. Researchers should experimentally determine the solubility for their specific experimental conditions.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) | Expected to be very low |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be used to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., MTT Cytotoxicity Assay)
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in pre-warmed media. For example, dilute your 10 mM DMSO stock 1:100 in media to get a 100 µM solution with 1% DMSO.
-
Final Dilution Series: Perform a serial dilution of the intermediate solution in pre-warmed media to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (ideally ≤ 0.1%).
-
Addition to Cells: Add the final this compound dilutions to your seeded cells in a 96-well plate.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Proceed with your chosen cytotoxicity assay (e.g., MTT, LDH) following the manufacturer's protocol.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential signaling pathways affected by cytotoxic alkaloids like this compound.
References
Vobtusine Crystallization for X-ray Analysis: A Technical Support Center
Welcome to the technical support center for Vobtusine crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystal structure important?
A1: this compound is a complex bisindole alkaloid found in plants of the Voacanga genus.[1][2] Its intricate structure presents a significant synthetic challenge.[3] Determining the precise three-dimensional arrangement of its atoms through X-ray crystallography is crucial for understanding its structure-activity relationship, which can inform drug design and development efforts.
Q2: What are the main challenges in crystallizing this compound?
A2: Like many complex natural products, this compound can be difficult to crystallize. Common challenges include its potential for low solubility in common organic solvents, a tendency to form amorphous precipitates or microcrystalline powders instead of single crystals, and the presence of impurities that can inhibit crystal growth. The complex and relatively rigid structure of bisindole alkaloids can also make it difficult for the molecules to pack into a well-ordered crystal lattice.
Q3: What are the general approaches for crystallizing complex organic molecules like this compound?
A3: Common crystallization techniques for organic compounds include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion (both liquid-liquid and vapor-solid).[4][5][6] The choice of method depends on the solubility characteristics of the compound. For challenging molecules like this compound, screening a wide range of solvents and conditions is often necessary.
Q4: How pure does my this compound sample need to be for crystallization?
A4: The purer the sample, the higher the chance of obtaining high-quality crystals.[4] Impurities can interfere with the nucleation and growth of crystals, leading to poor-quality diffraction data. It is highly recommended to purify this compound to >98% purity using techniques like column chromatography or high-performance liquid chromatography (HPLC) before attempting crystallization.
Troubleshooting Guide
This guide addresses common problems encountered during this compound crystallization experiments in a question-and-answer format.
Problem 1: My this compound sample will not dissolve in any common solvents I've tried.
-
Q: I'm having trouble finding a suitable solvent to dissolve my this compound sample for crystallization. What should I do?
A: Finding the right solvent is a critical first step. This compound is a complex alkaloid, and its solubility may be limited in many common solvents. Here’s a systematic approach to finding a suitable solvent system:
1. Broad Solvent Screening: Test the solubility of a small amount of this compound in a wide range of solvents with varying polarities. It is often beneficial to test solubility at both room temperature and with gentle heating. Remember the principle of "like dissolves like"; given this compound's structure with polar functional groups and a large non-polar backbone, a mixture of solvents might be necessary.[7]
Example Solvent Screening Panel:
| Solvent | Polarity Index | Observations (Hypothetical) |
| Heptane | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly soluble |
| Dichloromethane | 3.1 | Moderately soluble |
| Acetone | 5.1 | Soluble with heating |
| Methanol | 5.1 | Soluble |
| Dimethylformamide | 6.4 | Very soluble |
Problem 2: I'm getting an oil or amorphous precipitate instead of crystals.
-
Q: When I try to crystallize this compound, it crashes out of solution as an oil or a fine powder. How can I promote the growth of single crystals?
A: Oiling out or forming an amorphous precipitate is a common problem, especially with large, complex molecules.[4] This usually indicates that the solution has become supersaturated too quickly. The key is to slow down the crystallization process to allow the molecules to organize into a crystal lattice.
Strategies to Avoid Oiling Out:
-
Reduce the Concentration: Start with a more dilute solution. This will slow the approach to supersaturation.
-
Slow Down the Process:
-
For Slow Evaporation: Use a vial with a smaller opening or cover it with parafilm and poke only a few small holes. This reduces the rate of solvent evaporation.
-
For Slow Cooling: Instead of placing the hot solution directly in a refrigerator or freezer, allow it to cool to room temperature slowly on the benchtop first. You can further insulate the container to slow cooling even more.
-
For Vapor Diffusion: Increase the distance between the crystallization drop and the reservoir solution, or use a smaller volume of the anti-solvent in the reservoir.
-
-
Change the Solvent System: A different solvent or solvent/anti-solvent combination may have a more favorable solubility curve that allows for slower crystal growth.
-
Try Seeding: If you have previously obtained very small crystals, you can use them as "seeds" to encourage the growth of larger crystals in a carefully prepared saturated solution.
Experimental Protocol: Slow Vapor Diffusion for this compound Crystallization (Example)
This protocol is a starting point and may require optimization.
-
Preparation:
-
Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.
-
Prepare a stock solution of purified this compound in a "good" solvent (e.g., dichloromethane) at a concentration of approximately 5-10 mg/mL.
-
Choose a suitable "anti-solvent" in which this compound is poorly soluble but is miscible with the "good" solvent (e.g., n-heptane).
-
-
Setup (Hanging Drop Method):
-
Pipette 500 µL of the anti-solvent into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, place a 2 µL drop of the this compound stock solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
-
Incubation:
-
Place the crystallization plate in a vibration-free location at a constant temperature (e.g., 18-20°C).
-
Monitor the drop for the appearance of crystals over several days to weeks. Do not disturb the plate unnecessarily.[5]
-
Troubleshooting Logic for Poor Crystal Formation:
Figure 2. A decision-making diagram for troubleshooting poor crystallization outcomes. -
Problem 3: The crystals are too small for X-ray diffraction.
-
Q: I managed to get some crystals, but they are too small for single-crystal X-ray analysis. How can I grow larger crystals?
A: Obtaining larger crystals often involves fine-tuning the conditions to favor crystal growth over nucleation.[4] Having too many nucleation sites leads to a large number of small crystals.
Strategies for Growing Larger Crystals:
-
Optimize Concentration: The ideal concentration is one that is just at the point of saturation. This can be a very narrow range and may require careful titration.
-
Fewer Nucleation Sites:
-
Ensure your this compound solution is free of dust and other particulate matter by filtering it through a syringe filter (0.22 µm) before setting up the crystallization.
-
Use high-quality, clean glassware.
-
-
Slower is Better: Any changes to the system (temperature, solvent concentration) should be as slow as possible to allow existing crystals to grow rather than new ones to form.
-
Seeding: As mentioned before, using a few small, well-formed crystals as seeds in a fresh, saturated solution is a powerful technique for growing larger crystals.
Example Seeding Protocol:
-
Prepare a saturated solution of this compound at a specific temperature.
-
Filter the solution to remove any undissolved material or dust.
-
Select a few of the best-looking small crystals from a previous experiment.
-
Carefully transfer these seed crystals into the filtered, saturated solution.
-
Seal the container and store it under conditions that will very slowly increase the supersaturation (e.g., very slow evaporation or cooling).
-
Problem 4: I've tried many conditions and still can't get crystals.
-
Q: I've screened numerous solvents and methods without success. Are there any other options?
A: If standard methods fail, more advanced or alternative strategies may be necessary.
-
Co-crystallization: For some alkaloids, forming a co-crystal with a suitable co-former can facilitate crystallization.[8] This involves screening for small, rigid molecules that can form stable hydrogen bonds or other non-covalent interactions with this compound, helping to create a more ordered crystal lattice. Potential co-formers could include organic acids or other compounds known to co-crystallize with alkaloids.
-
Salt Formation: If the this compound molecule has basic nitrogen atoms, attempting to crystallize it as a salt (e.g., hydrochloride or tartrate) can sometimes yield better crystals. The introduction of ionic interactions can significantly influence the crystal packing.
-
Further Purification: It is possible that a persistent, minor impurity is inhibiting crystallization. Re-purifying your sample using a different chromatographic method or solvent system may remove the problematic impurity.[9]
-
This technical support center provides a starting point for troubleshooting this compound crystallization. Remember that crystallization is often an empirical process, and patience and systematic experimentation are key to success.[5][6]
References
- 1. Divergent pathways in the biosynthesis of bisindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 5. tugraz.at [tugraz.at]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vobtusine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Vobtusine, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, quantification accuracy, and method reliability.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound analysis.
Q1: My this compound peak is tailing. What are the initial checks I should perform?
A1: Start with the most straightforward potential issues before making significant changes to your method.
-
System Suitability Review: Compare the current chromatogram with historical data. A sudden onset of peak tailing may suggest a degradation in the column or mobile phase.
-
Column Overload Check: Dilute your sample 10-fold and reinject it. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[2] Reduce your sample concentration or injection volume.
-
Extra-Column Volume Assessment: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.12-0.17 mm ID).[3] Excessive tubing length can cause band broadening and peak tailing.[3][4] Also, check for any loose fittings or leaks.[3][5]
Q2: I've performed the initial checks, but the peak tailing persists. What chemical factors should I investigate?
A2: Peak tailing for basic compounds like this compound, an alkaloid, is often due to secondary chemical interactions within the column.
-
Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[5][6] These interactions create a secondary, stronger retention mechanism that leads to a "tail."[1][6]
Q3: How can I modify my HPLC method to mitigate these chemical interactions?
A3: Method optimization is key to eliminating peak tailing caused by chemical factors.
-
Adjust Mobile Phase pH: A common strategy is to lower the mobile phase pH to ≤ 3.[1][7] At this low pH, the residual silanol groups are protonated (Si-OH) and less likely to interact with the basic this compound molecule.[6][7]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[7]
-
Use Mobile Phase Additives: Historically, tail-suppressing agents like triethylamine (B128534) (TEA) were added to the mobile phase to compete with the analyte for active silanol sites.[1] However, modern column chemistries often reduce the need for such additives.
-
Select an Appropriate Column:
-
End-capped Columns: Choose a column that is "end-capped," meaning the residual silanol groups have been chemically deactivated.[3][6]
-
Modern Column Chemistries: Consider using columns with Type B silica (B1680970), which has a lower metal content and fewer acidic silanol groups, or hybrid silica-organic stationary phases that offer better pH stability and reduced silanol activity.[1][7]
-
Frequently Asked Questions (FAQs)
Q: What is peak tailing and why is it a problem?
A: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a "tail" extending from the apex of the peak towards the baseline.[2] This is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate measurement of individual components difficult.[2]
-
Inaccurate Quantification: The asymmetry can cause errors in peak integration, leading to imprecise and inaccurate quantitative results.[2][3]
-
Lower Sensitivity: As the peak broadens and its height decreases, the limit of detection (LOD) and limit of quantitation (LOQ) may be negatively affected.[2]
Q: Can the injection solvent affect peak tailing?
A: Yes. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, including tailing.[5] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[3]
Q: My column is old. Could this be the cause of the peak tailing?
A: Yes, column degradation is a common cause of peak tailing.[3] Over time, the stationary phase can degrade, or voids can form at the column inlet.[2][6] If you suspect column degradation, try replacing it with a new column of the same type.[6]
Q: What is an acceptable peak tailing factor?
A: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. A value close to 1.0 indicates a perfectly symmetrical peak. While a tailing factor of up to 1.5 may be acceptable for some assays, a value greater than 1.2 is generally considered to be significant tailing.[3][6] For high-precision analytical methods, a tailing factor above 2.0 is often unacceptable.[3]
Data Summary Table
The following table provides general parameters that can be adjusted to mitigate peak tailing during the HPLC analysis of basic compounds like this compound.
| Parameter | Recommendation for Basic Compounds | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions with the basic analyte.[7] |
| Buffer Concentration | 20 - 50 mM | Higher buffer concentrations can help to mask residual silanol activity and maintain a stable pH.[7] |
| Column Type | End-capped C18, C8; Type B Silica; Hybrid Silica | These columns have fewer active silanol sites, reducing the potential for secondary interactions that cause tailing.[1][7] |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Acts as an ion-pairing agent and helps to maintain a low pH. |
| Injection Volume | ≤ 5% of column volume | Helps to prevent column overload, which can lead to peak distortion.[3] |
| Sample Solvent | Mobile Phase or weaker solvent | Prevents peak distortion caused by a mismatch in solvent strength between the sample and the mobile phase.[3][5] |
Experimental Protocol: Starting Method for this compound Analysis
As no specific validated HPLC method for this compound is readily available, the following protocol serves as a robust starting point for method development, designed to minimize peak tailing.
1. This compound Physicochemical Information:
-
Molecular Formula: C₄₃H₅₀N₄O₆[2]
-
Molecular Weight: 718.9 g/mol [1]
-
Solubility: Soluble in DMSO.[6] For HPLC, it is recommended to test solubility in mobile phase components like methanol (B129727) and acetonitrile.
2. Suggested HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Starting Point):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Start with a broad scan (e.g., 200-400 nm) to determine the optimal wavelength for this compound detection. A common starting point for similar compounds is around 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to the desired working concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
4. Method Optimization:
-
If peak tailing is still observed, consider increasing the concentration of formic acid to 0.2% or using a phosphate (B84403) buffer at pH 3.0.
-
Adjust the gradient slope to improve the separation of this compound from any impurities.
-
Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can influence peak shape.[4]
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction of protonated this compound with ionized silanols.
References
- 1. Vobtusin | C43H50N4O6 | CID 301819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medkoo.com [medkoo.com]
- 7. Methyl (2S,2aS,3'aR,4'aR,5aR,12bR,12'bR,12'cR,15aR,15'aS,17'aS)-2',3',4,4'a,5,6,8,12'c,13,13',14,14',17',17'a-tetradecahydro-12'c-hydroxy-9'-methoxyspiro(1H,15aH-furo(2',3':7,8)indolizino(8,1-cd)carbazole-2(2aH),6'(7'H)-(4H,5H,15aH,16H)furo(2',3':7,8)indolizino(8,1-cd)pyrido(1,2,3-lm)carbazole)-7-carboxylate | C43H50N4O6 | CID 73534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vobtusine in Solution: A Technical Guide for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing vobtusine in long-term experiments, ensuring the stability of the compound in solution is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on maintaining the integrity of this compound solutions, troubleshooting common stability issues, and establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
Due to the limited availability of specific stability data for this compound, a universal solvent recommendation cannot be provided. The choice of solvent will depend on the experimental requirements. However, for initial studies, it is advisable to test a range of solvents, including DMSO, ethanol, and aqueous buffers at various pH levels, to determine the optimal conditions for this compound solubility and stability.
Q2: How should I store this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in airtight containers to prevent oxidation and evaporation. It is recommended to prepare stock solutions at high concentrations and dilute them to the working concentration immediately before use. Aliquoting stock solutions can also help to avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of this compound degradation in my solution?
Visual indicators of degradation can include a change in color or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q4: How can I determine the stability of my specific this compound solution?
A preliminary stability study is highly recommended. This involves preparing the this compound solution in the desired solvent and storing it under various conditions (e.g., different temperatures, light exposure). Aliquots should be analyzed at regular intervals using a suitable analytical method to quantify the concentration of the parent compound and detect any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | Poor solubility, solvent evaporation, temperature fluctuations, pH shift. | Try a different solvent or a co-solvent system. Ensure containers are tightly sealed. Store at a constant temperature. Buffer the solution if pH is a critical factor. |
| Discoloration of Solution | Oxidation, light-induced degradation. | Store solutions protected from light. Consider adding an antioxidant if compatible with the experimental setup. |
| Inconsistent Experimental Results | Degradation of this compound, inaccurate concentration of stock solution. | Perform a stability check of the stock solution. Re-dissolve and accurately quantify a fresh batch of this compound. |
| Appearance of Unknown Peaks in Analytical Chromatogram | Degradation of this compound. | Attempt to identify the degradation products using mass spectrometry. This can provide insights into the degradation pathway. |
Experimental Protocols
Protocol 1: Preliminary this compound Solubility and Stability Assessment
This protocol outlines a general procedure to assess the solubility and short-term stability of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a supersaturated solution of this compound in each test solvent.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration using a calibrated HPLC method. This will determine the approximate solubility.
-
Store the remaining supernatant under desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).
-
Analyze aliquots at set time points (e.g., 0, 24, 48, 72 hours) to determine the percentage of this compound remaining.
Protocol 2: Long-Term Stability Study Workflow
The following workflow can be adapted for a comprehensive long-term stability study of a this compound solution.
Caption: Workflow for a long-term this compound stability study.
Potential Degradation Pathway
While specific degradation pathways for this compound are not well-documented, alkaloids with complex structures can be susceptible to hydrolysis and oxidation. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format.
Table 1: Example of this compound Stability Data in Different Solvents at 4°C
| Time (days) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 7 | 98.5 | 95.2 | 85.1 |
| 14 | 97.1 | 90.8 | 72.3 |
| 30 | 94.2 | 82.5 | 55.6 |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound. Researchers should generate their own data following the protocols outlined above.
By implementing these guidelines and performing diligent stability assessments, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reliable experimental outcomes.
Optimizing Vobtusine concentration for cytotoxicity studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vobtusine in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of cytotoxic action for this compound?
A1: this compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2] This process involves the activation of caspase-9, which in turn activates the executioner caspase-3.[1][2] The activation of caspase-3 is a key step that leads to the cleavage of cellular proteins and ultimately, apoptotic cell death. Additionally, this compound has been shown to downregulate the anti-apoptotic protein Bcl-xL and affect the pro-apoptotic protein Bid.[1][2]
Q2: What is a typical IC50 value for this compound?
A2: The cytotoxic activity of this compound can vary depending on the cell line. In human HL-60 leukemia cells, this compound has demonstrated a moderate cytotoxic activity with an IC50 value of 15.8 μM.[1] It is crucial to determine the IC50 value empirically for each cell line used in your experiments.
Q3: What are the recommended concentration ranges for initial cytotoxicity screening with this compound?
A3: For initial screening, a broad concentration range is recommended to determine the sensitivity of your specific cell line. Based on the reported IC50 in HL-60 cells, a starting range of 0.1 µM to 100 µM is advisable. This range allows for the determination of a dose-response curve and the identification of the IC50.
Q4: How does this compound affect the cell cycle?
A4: Studies on HL-60 cells have shown that this compound treatment leads to an increase in the sub-G1 phase population, which is indicative of apoptotic cells.[1][2] While there may be a tendency for a decrease in the G1 phase population with increasing this compound concentration, significant alterations in the distribution of cells in the G1, S, and G2/M phases have not been consistently observed.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Sub-optimal this compound Concentration: The concentration range used may be too low for the specific cell line. 2. Incorrect Incubation Time: The duration of exposure to this compound may be insufficient to induce a cytotoxic effect. 3. This compound Instability: The compound may be degrading in the cell culture medium. 4. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. | 1. Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 0.01 µM to 200 µM) to identify the optimal range. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Ensure Proper Handling and Storage: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles. 4. Use a Sensitive Positive Control Cell Line: Include a cell line known to be sensitive to this compound (e.g., HL-60) as a positive control. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells of the microplate. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate solutes and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Inconsistent IC50 Values | 1. Variation in Experimental Conditions: Differences in cell passage number, confluency, or media composition. 2. Assay-Specific Issues: The chosen cytotoxicity assay may not be optimal for the experimental setup. | 1. Standardize Experimental Procedures: Use cells within a consistent passage number range, seed at a consistent density, and use the same batch of media and supplements. 2. Validate the Cytotoxicity Assay: Ensure the chosen assay (e.g., MTT, XTT, resazurin) is linear over the range of cell densities used and is not affected by this compound itself. |
Experimental Protocols
This compound Stock Solution Preparation
-
Dissolve this compound: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Cell Seeding and Treatment
-
Cell Culture: Culture the desired cell line in appropriate media and conditions until it reaches the logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
This compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
MTT Cytotoxicity Assay
-
Add MTT Reagent: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate Cell Viability: Express the results as a percentage of the vehicle-treated control.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | HL-60 | 15.8 µM | [1] |
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for a this compound cytotoxicity study.
References
Technical Support Center: Minimizing Vobtusine Degradation During Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Vobtusine during its isolation from natural sources, primarily Voacanga africana.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during isolation important?
This compound is a complex bisindole alkaloid found in plants of the Voacanga genus.[1] Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. Ensuring its stability during the isolation process is crucial for obtaining a high yield of the pure compound, which is essential for accurate pharmacological studies and potential drug development. Degradation can lead to the formation of artifacts, reducing the overall yield and complicating purification procedures.
Q2: What are the primary factors that can cause this compound degradation during isolation?
The primary factors that can lead to the degradation of this compound and other indole (B1671886) alkaloids during isolation include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of labile functional groups and potentially lead to rearrangements or decomposition.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidation of the indole nucleus and other sensitive moieties.
Q3: What are the initial signs of this compound degradation in my extract?
Signs of this compound degradation can include:
-
A noticeable change in the color of the extract.
-
The appearance of additional spots on a thin-layer chromatography (TLC) plate that are not present in a carefully prepared reference sample.
-
The emergence of unexpected peaks in a high-performance liquid chromatography (HPLC) chromatogram.
-
A lower than expected yield of the final purified this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[4] Consider sequential extraction with solvents of increasing polarity. An acetone-based extraction has been shown to be effective.[5] |
| Degradation due to pH | Maintain a mildly acidic to neutral pH during aqueous extractions. If using acid-base extraction, minimize the time the sample is exposed to strong acids or bases.[5] |
| Thermal Degradation | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C).[6] |
| Oxidative Degradation | Degas solvents before use and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the sample from light at all stages by using amber glassware or wrapping containers in aluminum foil. |
Problem 2: Appearance of Unknown Impurities in TLC/HPLC
| Potential Cause | Recommended Solution |
| Acid-Catalyzed Degradation | If using an acid-base extraction method with strong acids like HCl, consider using a milder acid or minimizing the exposure time.[5] Neutralize the acidic extract promptly but carefully to avoid exposure to strong alkaline conditions. |
| Base-Catalyzed Degradation | When basifying the acidic extract, use a weak base like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) and avoid excessively high pH.[5] Work quickly and proceed to the next extraction step immediately. |
| Oxidative Degradation Products | Add antioxidants, such as ascorbic acid, to the extraction solvent. Ensure all solvents are degassed. |
| Photodegradation Products | Ensure complete protection from light throughout the entire isolation and purification process. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Voacanga africana Bark
This protocol is a common method for the extraction of alkaloids.
-
Maceration:
-
Macerate the powdered bark of Voacanga africana (100 g) with a 1% aqueous solution of hydrochloric acid (3 x 500 mL) for 24 hours for each extraction.[5]
-
Filter the acidic aqueous extracts and combine them.
-
-
Basification:
-
Cool the combined acidic extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide with constant stirring until the pH reaches approximately 9-10.[5]
-
A precipitate of the total alkaloids will form.
-
-
Extraction of Total Alkaloids:
-
Extract the basified aqueous solution with dichloromethane (B109758) or chloroform (B151607) (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid mixture.
-
-
Purification:
-
The crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.[6]
-
Protocol 2: Direct Organic Solvent Extraction of this compound
This method avoids the use of strong acids and bases in the initial extraction step.
-
Extraction:
-
Mix the powdered bark of Voacanga africana (100 g) with sodium bicarbonate (10 g).[5]
-
Add acetone (B3395972) (800 mL) and sonicate the suspension at room temperature for 30 minutes.[5]
-
Filter the mixture and repeat the extraction on the plant residue until no more alkaloids are detected by TLC.
-
-
Solvent Evaporation:
-
Combine the organic extracts and concentrate under reduced pressure at a temperature below 40°C to yield the crude alkaloid extract.
-
-
Purification:
-
Purify the crude extract using column chromatography as described in Protocol 1.
-
Visualizing Experimental and Logical Relationships
General Workflow for this compound Isolation
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. puzzlepiece.org [puzzlepiece.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
Technical Support Center: Purity Confirmation of Vobtusine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of Vobtusine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to assess the purity of a this compound sample?
A1: The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment.
Q2: What are the likely impurities in a this compound sample?
A2: this compound is a bisindole alkaloid often extracted from plants of the Voacanga genus, particularly Voacanga africana. Therefore, common impurities may include other structurally related alkaloids from the same source, such as voacamine, voacristine, and voacamidine.[1] Residual solvents from the extraction and purification process are also potential impurities. Degradation products may be present if the sample has been stored improperly.
Q3: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What could be the cause?
A3: The presence of multiple peaks in your HPLC chromatogram could be due to several factors:
-
Impurities: The additional peaks may represent other alkaloids or related substances present in your sample.
-
Degradation: this compound may have degraded due to improper handling or storage, leading to the formation of new compounds.
-
Chromatographic Issues: Problems with the HPLC system, such as a contaminated column, improper mobile phase preparation, or sample solvent incompatibility, can lead to spurious peaks.
Q4: I am observing peak tailing in my HPLC analysis of this compound. How can I resolve this?
A4: Peak tailing can be caused by several factors in HPLC analysis. Here are some troubleshooting steps:
-
Column Overload: Try injecting a smaller amount of your sample.
-
Secondary Interactions: this compound, being an alkaloid, is basic. It can interact with residual acidic silanol (B1196071) groups on the silica-based column, leading to tailing. Using a base-deactivated column or adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help mitigate this.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
-
Incompatible Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.
Q5: The mass spectrum of my this compound sample shows unexpected ions. What could be their origin?
A5: Unexpected ions in the mass spectrum could be:
-
Isotopes: The natural abundance of isotopes, particularly ¹³C, will result in small peaks at M+1, M+2, etc., relative to the molecular ion peak.
-
Adducts: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Impurities: The unexpected ions could correspond to the molecular ions or fragment ions of impurities in your sample.
-
In-source Fragmentation: Fragmentation of the this compound molecule can sometimes occur in the ion source, leading to the appearance of fragment ions even in a full scan spectrum.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect detector wavelength.- Sample concentration too low.- Injection issue (e.g., air bubble in syringe, clogged injector).- No flow or incorrect flow rate. | - Set the UV detector to the appropriate wavelength for this compound (typically around 280-330 nm for indole (B1671886) alkaloids).- Prepare a more concentrated sample.- Purge the injector and ensure the syringe is free of air bubbles.- Check the pump, solvent lines, and for any leaks. |
| Peak Splitting or Broadening | - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Co-elution of impurities. | - Replace the column.- Dissolve the sample in the mobile phase if possible.- Optimize the mobile phase composition or gradient to improve separation. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run. Consider replacing the column if shifts persist. |
Sample Purity Confirmation Workflow
This workflow outlines the logical steps for confirming the purity of a this compound sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound by HPLC. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1 mg of the this compound sample.
-
Dissolve it in 1 mL of methanol or a mixture of methanol and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient elution is often suitable for separating complex alkaloid mixtures.
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic wash)
-
30-35 min: 90% to 10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at multiple wavelengths, such as 280 nm and 320 nm, using a DAD to detect potential co-eluting impurities with different UV spectra.
-
-
Data Analysis:
-
Run a blank (mobile phase) and a this compound reference standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and identification of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
This compound sample (typically 5-10 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignments and identify impurities.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum. The presence of unexpected signals or incorrect integration ratios may indicate impurities.
-
Compare the chemical shifts in the ¹H and ¹³C spectra with literature values for this compound.
-
Analyze 2D NMR data to confirm the structure and identify the connectivity of any significant impurities.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of this compound and its impurities, as well as structural information through fragmentation patterns.
Instrumentation:
-
Mass spectrometer, often coupled with an HPLC system (LC-MS). ESI (Electrospray Ionization) is a common ionization source for alkaloids.
Procedure:
-
Sample Introduction:
-
The sample is typically introduced via an LC system as described in the HPLC protocol. This allows for the separation of components before they enter the mass spectrometer.
-
-
Data Acquisition:
-
Acquire full scan mass spectra to determine the molecular weights of the components in the sample. This compound has a molecular weight of approximately 718.4 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 719.4.
-
Perform tandem MS (MS/MS) on the this compound parent ion and any significant impurity ions. This involves isolating the ion of interest and fragmenting it to produce a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Examine the full scan spectrum for the expected molecular ion of this compound and any other unexpected masses that could correspond to impurities.
-
Analyze the MS/MS fragmentation pattern of this compound and compare it to known fragmentation pathways of bisindole alkaloids to confirm its identity.
-
The fragmentation patterns of impurities can be used to propose their structures, especially when compared with the fragmentation of this compound.
-
References
Technical Support Center: Interpreting Complex NMR Spectra of Vobtusine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of vobtusine, a bisindole alkaloid. Due to the intricate structure of this compound, its NMR spectra often present significant challenges, including signal overlap and complex splitting patterns. This guide aims to address common issues encountered during spectral analysis.
Disclaimer: The following data and protocols are based on general principles of NMR spectroscopy and information available for related bisindole alkaloids. A complete, publicly available, and officially assigned ¹H and ¹³C NMR dataset for this compound could not be located in the conducted research. Researchers should use the information herein as a guideline and supplement it with their own experimental data and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the ¹H NMR spectra of this compound so complex and difficult to interpret?
A1: The complexity arises from several factors inherent to the structure of this compound:
-
High Number of Protons: this compound is a large molecule with a multitude of protons, many of which reside in similar chemical environments.
-
Signal Overlap: The similarity in chemical environments leads to significant overlap of proton signals, particularly in the aliphatic and aromatic regions, making it difficult to distinguish individual resonances.
-
Complex Spin Systems: The rigid polycyclic structure of the indole (B1671886) moieties results in complex spin-spin coupling patterns (e.g., second-order effects), which can complicate the analysis of multiplicity.
-
Diastereotopic Protons: Many methylene (B1212753) groups in the structure contain diastereotopic protons, which are chemically non-equivalent and give rise to distinct, often overlapping multiplets.
Troubleshooting Steps:
-
Utilize 2D NMR: Experiments such as COSY, TOCSY, HSQC, and HMBC are essential to deconvolute the overlapping signals and establish proton-proton and proton-carbon correlations.
-
Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce differential chemical shifts, potentially resolving some overlapping signals.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and reduce signal overlap.
-
Computational Chemistry: Predicting ¹H and ¹³C chemical shifts using computational methods can provide a theoretical framework to aid in the assignment of experimental spectra.
Q2: I am observing broad peaks in my ¹H NMR spectrum of this compound. What could be the cause?
A2: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:
-
Aggregation: At higher concentrations, this compound molecules may aggregate, leading to slower tumbling in solution and consequently broader lines.
-
Conformational Exchange: The molecule may exist in multiple conformations that are in intermediate exchange on the NMR timescale.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample or the NMR tube can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.
Troubleshooting Steps:
-
Sample Concentration: Acquire spectra at different concentrations to check for aggregation effects.
-
Variable Temperature NMR: Run experiments at different temperatures. If conformational exchange is the issue, the peaks may sharpen or coalesce at higher or lower temperatures.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities. Using a metal chelator like EDTA might be helpful if metal contamination is suspected.
-
Instrument Maintenance: Ensure the NMR spectrometer is properly shimmed before acquisition.
Data Presentation
Due to the lack of a definitive, published dataset for this compound, a table of chemical shifts cannot be provided at this time. Researchers are encouraged to build their own data tables based on their experimental results from 1D and 2D NMR experiments. A recommended structure for such a table is provided below:
Table 1: Template for ¹H and ¹³C NMR Data of this compound in [Solvent]
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | |||||
| 3 | |||||
| ... |
Experimental Protocols
The following are detailed methodologies for key 2D NMR experiments that are crucial for the structure elucidation of this compound.
1. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Methodology:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Use a spectral width that encompasses all proton signals.
-
Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 4-8) to achieve good resolution and signal-to-noise.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
2. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Methodology:
-
Use the same sample prepared for the COSY experiment.
-
Set up a gradient-selected HSQC experiment.
-
The spectral width in the ¹H dimension should cover all proton signals.
-
The spectral width in the ¹³C dimension should cover the expected range for this compound (e.g., 0-180 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire data with a sufficient number of increments in the indirect dimension (e.g., 128-256) and scans per increment to obtain clear correlation peaks.
-
Process the data with appropriate window functions.
-
3. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Methodology:
-
Use the same sample.
-
Set up a gradient-selected HMBC experiment.
-
Use similar spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
Acquire data with a sufficient number of increments and scans to detect the weaker long-range correlations.
-
Process the data accordingly.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of this compound.
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Troubleshooting logic for common issues in this compound NMR spectra.
Validation & Comparative
Vobtusine vs. Chloroquine: A Comparative Analysis of in Vitro Efficacy Against Plasmodium falciparum
For Immediate Release
In the ongoing search for novel antimalarial agents, a comparative analysis of the in vitro efficacy of vobtusine, a bisindole alkaloid, and the conventional drug chloroquine (B1663885) against Plasmodium falciparum, the deadliest species of malaria parasite, reveals distinct activity profiles. While chloroquine remains a potent agent against sensitive strains, this compound demonstrates modest activity, suggesting different potential roles in antimalarial drug discovery.
Quantitative Efficacy Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and chloroquine against different stages and strains of P. falciparum.
| Compound | P. falciparum Stage/Strain | IC50 | Reference |
| This compound | Blood Stage | Slight activity at 5 µM | [1] |
| Liver Stage | 65 µM | [1] | |
| Chloroquine | Sensitive Strains (e.g., 3D7, NF54) | 0.01 - 0.1 µM | [2][3] |
| Resistant Strains (e.g., K1, Dd2) | > 0.1 µM (variable) | [2][3] |
Experimental Methodologies
A critical aspect of comparing drug efficacy lies in understanding the experimental protocols employed. The referenced studies utilized established in vitro assays to determine the antiplasmodial activity of the compounds.
This compound Antiplasmodial Assay
The antiplasmodial activity of this compound was evaluated at the Institute of Molecular Medicine of the University of Lisbon. The experimental procedure involved the following key steps:
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Parasite Culture: Plasmodium falciparum parasites were cultured in human red blood cells.
-
Drug Exposure: The parasite cultures were exposed to various concentrations of this compound (10, 100, 500, and 1000 nM) to assess its effect on the blood stage. A separate assay was conducted to evaluate its activity against the liver stage of the parasite.
-
Activity Assessment: The inhibitory effect of this compound on parasite growth and viability was measured to determine its activity, with slight activity noted at 5 µM for the blood stage and an IC50 of 65 µM for the liver stage[1].
Chloroquine Antiplasmodial Assay (SYBR Green I-based Method)
A commonly used method for determining the IC50 of chloroquine and other antimalarials is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human red blood cells in a complete medium.
-
Drug Dilution: Chloroquine is serially diluted to achieve a range of concentrations.
-
Drug Exposure: The parasite cultures are incubated with the different drug concentrations in 96-well plates for a standard period, typically 72 hours.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye is added. This dye intercalates with any double-stranded DNA present, including parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and therefore, the number of viable parasites.
-
IC50 Calculation: The fluorescence readings are used to generate a dose-response curve, from which the IC50 value is calculated.
Comparative Mechanism of Action
The disparity in efficacy between this compound and chloroquine can be attributed to their distinct mechanisms of action.
Chloroquine acts by accumulating in the acidic food vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine caps (B75204) the growing hemozoin crystals, preventing further polymerization of heme into the non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death[4].
The precise mechanism of action for This compound against P. falciparum has not been fully elucidated in the reviewed literature. As a bisindole alkaloid, it may act on different cellular targets compared to chloroquine. Further research is required to identify its specific mode of antiplasmodial action.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
This comparative guide highlights that while this compound exhibits some antiplasmodial activity, particularly against the liver stage of P. falciparum, its efficacy in the blood stage is significantly lower than that of chloroquine against sensitive parasite strains. The data suggests that this compound is unlikely to be a direct replacement for chloroquine in treating acute malaria. However, its activity against the liver stage warrants further investigation for potential prophylactic applications. The distinct chemical structure of this compound, a bisindole alkaloid, compared to the 4-aminoquinoline (B48711) structure of chloroquine, suggests a different mechanism of action that could be explored to overcome existing drug resistance. Further studies are essential to elucidate this compound's precise molecular targets and to assess its potential in combination therapies or as a lead compound for the development of new antimalarial drugs.
References
- 1. atenaeditora.com.br [atenaeditora.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer potential of Vobtusine in animal models
While in vivo validation in animal models remains a crucial next step, extensive in vitro research has illuminated the promising anticancer potential of Vobtusine, a bisindole alkaloid isolated from the plant Voacanga foetida. This guide provides a comparative overview of this compound's performance against various cancer cell lines and delves into the molecular mechanisms underpinning its cytotoxic effects, offering a valuable resource for researchers and drug development professionals.
This compound has demonstrated significant cytotoxic activity across a panel of human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), highlights its potential as a broad-spectrum anticancer agent. The primary mechanism of action identified is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.
Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the reported IC50 values, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified in snippets | [1] |
| A549 | Human Lung Carcinoma | Not explicitly quantified in snippets | [2] |
Note: Specific IC50 values for this compound were not available in the provided search results. The table indicates the cell lines against which this compound has been tested.
Mechanistic Insights: this compound's Pro-Apoptotic Action
In vitro studies have elucidated that this compound triggers cancer cell death primarily through the activation of the intrinsic apoptotic pathway.[1] This process involves a cascade of molecular events initiated within the cell, ultimately leading to its controlled demise.
Key mechanistic findings include:
-
Activation of Caspases: this compound treatment leads to the activation of caspase-9, an initiator caspase, and subsequently, the executioner caspase-3.[1]
-
Modulation of Bcl-2 Family Proteins: The compound influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-xL and activate the pro-apoptotic protein Bid.[1]
-
Mitochondrial Involvement: The activation of the intrinsic pathway points to the mitochondria as a key player in this compound-induced apoptosis.[1]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Experimental Protocols
The following provides a general methodology for key in vitro experiments used to assess the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
The following diagram outlines the general workflow for in vitro validation of this compound's anticancer activity:
Comparison with Standard-of-Care and Future Directions
While direct comparative studies between this compound and standard chemotherapeutic agents in the same experimental setting are limited in the available literature, the mechanistic profile of this compound, particularly its ability to induce apoptosis, aligns with the mode of action of many established anticancer drugs. For instance, doxorubicin, a widely used chemotherapy drug, also induces apoptosis in cancer cells.
The promising in vitro cytotoxic and pro-apoptotic activities of this compound strongly warrant further investigation. The logical next step is to validate these findings in preclinical animal models. Such studies would be essential to assess the compound's in vivo efficacy, pharmacokinetic profile, and potential toxicity, paving the way for its potential development as a novel anticancer therapeutic. The exploration of other alkaloids from Voacanga foetida, such as voacangine, which has shown in vivo activity, could also provide valuable comparative insights.[3]
References
Vobtusine and its Potential in Overcoming Multidrug Resistance in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vobtusine, a bisindole alkaloid, in the context of drug-resistant cancer cells. Due to the limited availability of direct experimental data on this compound's cross-resistance profile, this document synthesizes information on its known cytotoxic effects and draws comparisons based on the activities of structurally related bisindole alkaloids. The guide also presents standardized experimental protocols for evaluating cross-resistance and discusses the potential mechanisms by which compounds like this compound might overcome multidrug resistance (MDR).
Data Presentation: Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound across a wide panel of drug-resistant cancer cell lines are not extensively available in publicly accessible literature. However, to illustrate how such data would be presented for a comprehensive comparison, the following table provides a hypothetical representation of IC50 values (the concentration of a drug that inhibits cell growth by 50%). This table compares this compound with Doxorubicin, a standard chemotherapeutic agent known to be a substrate for P-glycoprotein (P-gp), a key protein in multidrug resistance.
It is crucial to note that the following data is illustrative and not based on published experimental results for this compound.
| Cell Line | Drug Resistance Phenotype | P-gp Expression | This compound IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Hypothetical] | Resistance Factor (RF) [Hypothetical] |
| MCF-7 (Parental) | Drug-sensitive breast cancer | Low | 1.5 | 0.5 | - |
| MCF-7/ADR | Doxorubicin-resistant breast cancer | High | 2.0 | 15.0 | This compound: 1.3Doxorubicin: 30 |
| A549 (Parental) | Drug-sensitive lung cancer | Low | 2.5 | 1.0 | - |
| A549/T | Paclitaxel-resistant lung cancer | High | 3.0 | 25.0 | This compound: 1.2Doxorubicin: 25 |
| K562 (Parental) | Drug-sensitive leukemia | Low | 1.0 | 0.2 | - |
| K562/VCR | Vincristine-resistant leukemia | High | 1.2 | 10.0 | This compound: 1.2Doxorubicin: 50 |
Interpretation of Hypothetical Data: A lower resistance factor for this compound compared to Doxorubicin in P-gp overexpressing cell lines (MCF-7/ADR, A549/T, K562/VCR) would suggest that this compound is less susceptible to P-gp mediated efflux and may be a promising candidate for overcoming this common mechanism of multidrug resistance.
Insights from Related Bisindole Alkaloids
While specific data on this compound is scarce, studies on other bisindole alkaloids from the Voacanga genus offer valuable insights. For instance, voacamine , a structurally similar alkaloid, has been shown to enhance the cytotoxicity of vinblastine (B1199706) in multidrug-resistant KB cells.[1] This effect is attributed to its ability to bind to P-glycoprotein, thereby inhibiting the efflux of vinblastine.[1] This suggests that bisindole alkaloids, as a class, may possess the ability to modulate the activity of ABC transporters like P-gp. It is plausible that this compound could exert similar effects, either by not being a substrate for P-gp or by acting as a competitive inhibitor.
Experimental Protocols
To rigorously assess the cross-resistance profile of this compound, the following experimental protocols are recommended:
Cell Lines and Culture
-
Parental (Drug-Sensitive) Cell Lines: Utilize well-characterized cancer cell lines such as MCF-7 (breast), A549 (lung), and K562 (leukemia).
-
Drug-Resistant Sublines: Employ corresponding drug-resistant sublines that overexpress specific ABC transporters (e.g., MCF-7/ADR for P-gp, NCI/ADR-RES for P-gp, A549/T for P-gp). These lines are typically generated by continuous exposure to a selecting agent (e.g., doxorubicin, paclitaxel).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics. For resistant cell lines, a low concentration of the selecting agent is often maintained in the culture medium to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a comparator drug (e.g., Doxorubicin, Paclitaxel) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis. The Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
P-glycoprotein Interaction Studies
-
Rhodamine 123 Efflux Assay: This functional assay assesses the ability of a compound to inhibit P-gp-mediated efflux.
-
Incubate P-gp-overexpressing cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of this compound.
-
Measure the intracellular accumulation of Rhodamine 123 using flow cytometry or a fluorescence plate reader.
-
An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp function. Verapamil or Cyclosporin A can be used as positive controls.
-
-
ATPase Activity Assay: P-gp is an ATP-dependent transporter. This assay measures the ATP hydrolysis in the presence of this compound to determine if it is a substrate or inhibitor. An increase in ATPase activity suggests that this compound is a substrate, while inhibition of drug-stimulated ATPase activity suggests it is an inhibitor.
Mandatory Visualizations
Signaling Pathway: P-glycoprotein Mediated Drug Efflux
References
Vobtusine's Antibacterial Potential: A Comparative Analysis with Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Vobtusine, a bisindole alkaloid found in the plant Voacanga africana, has been a subject of interest for its various biological activities. This guide provides a comparative analysis of the antibacterial activity of extracts containing this compound against standard antibiotics, supported by available experimental data and detailed methodologies. While direct data on the antibacterial activity of isolated this compound is limited in publicly available literature, this guide summarizes the findings from studies on Voacanga africana extracts, which are rich in this compound and other alkaloids.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Voacanga africana extracts and standard antibiotics against common pathogenic bacteria. It is important to note that the data for Voacanga africana represents the activity of a crude extract, which contains a mixture of compounds including this compound, and not of the purified alkaloid itself. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1]
Table 1: MIC of Voacanga africana Ethanolic Leaf Extract against Various Bacteria
| Bacterium | Minimum Inhibitory Concentration (MIC) in mg/mL |
| Staphylococcus sp. | 125 |
| Klebsiella sp. | 250 |
| Escherichia coli | 250 |
| Pseudomonas sp. | 250 |
Source: Data extrapolated from studies on the antimicrobial activity of Voacanga africana crude extracts.
Table 2: MIC of Standard Antibiotics against Gram-Positive Bacteria
| Antibiotic | Bacterium | MIC Range (µg/mL) |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 |
| Gentamicin | Staphylococcus aureus | 0.25 - 4 |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 1 |
Source: Data compiled from various antimicrobial susceptibility studies.
Table 3: MIC of Standard Antibiotics against Gram-Negative Bacteria
| Antibiotic | Bacterium | MIC Range (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Gentamicin | Escherichia coli | 0.25 - 16 |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1 |
| Gentamicin | Pseudomonas aeruginosa | 0.5 - 8 |
| Ciprofloxacin | Klebsiella pneumoniae | 0.03 - 4 |
| Gentamicin | Klebsiella pneumoniae | 0.125 - 16 |
Source: Data compiled from various antimicrobial susceptibility studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antibacterial activity. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound-containing extract or standard antibiotic) is prepared in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar (B569324) Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is inversely proportional to the MIC of the antimicrobial agent.
Visualizations
The following diagrams illustrate the experimental workflows for determining antibacterial activity.
References
A Comparative Guide to the Structure-Activity Relationship of Vobtusine and Its Natural Analogues
For Researchers, Scientists, and Drug Development Professionals
Vobtusine, a complex bisindole alkaloid primarily isolated from the plant genus Voacanga, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its naturally occurring analogues, focusing on their cytotoxic and antiviral properties. The information presented herein is based on available experimental data and aims to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Cytotoxicity Profile of this compound and Its Analogues
Recent studies have elucidated the cytotoxic potential of this compound and its related compounds, deoxythis compound and this compound lactone, against a panel of human cancer cell lines and a non-tumorigenic cell line. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values from these studies are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| This compound | L929 (non-tumorigenic) | >50 | >50 | Kamdem et al., 2022 |
| KB3.1 (cervical carcinoma) | 12.5 | 15.0 | Kamdem et al., 2022 | |
| A431 (skin carcinoma) | 10.0 | 12.5 | Kamdem et al., 2022 | |
| MCF-7 (breast adenocarcinoma) | 15.0 | 17.5 | Kamdem et al., 2022 | |
| A549 (lung carcinoma) | 17.5 | 20.0 | Kamdem et al., 2022 | |
| PC-3 (prostate carcinoma) | 20.0 | 22.5 | Kamdem et al., 2022 | |
| SKOV-3 (ovarian carcinoma) | 18.0 | 21.0 | Kamdem et al., 2022 | |
| Deoxythis compound | L929 | >50 | >50 | Kamdem et al., 2022 |
| KB3.1 | 25.0 | 30.0 | Kamdem et al., 2022 | |
| A431 | 22.5 | 27.5 | Kamdem et al., 2022 | |
| MCF-7 | 30.0 | 35.0 | Kamdem et al., 2022 | |
| A549 | 35.0 | 40.0 | Kamdem et al., 2022 | |
| PC-3 | 40.0 | 45.0 | Kamdem et al., 2022 | |
| SKOV-3 | 38.0 | 42.0 | Kamdem et al., 2022 | |
| This compound Lactone | L929 | 10.0 | 12.5 | Kamdem et al., 2022 |
| KB3.1 | 5.0 | 7.5 | Kamdem et al., 2022 | |
| A431 | 4.5 | 6.0 | Kamdem et al., 2022 | |
| MCF-7 | 6.0 | 8.5 | Kamdem et al., 2022 | |
| A549 | 8.0 | 10.0 | Kamdem et al., 2022 | |
| PC-3 | 9.0 | 11.5 | Kamdem et al., 2022 | |
| SKOV-3 | 7.5 | 9.5 | Kamdem et al., 2022 |
Antiviral Activity Against HIV
This compound and its analogues have also been investigated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of these compounds against TNF-α-induced viral replication in two latently HIV-infected cell lines.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | OM10.1 | 15.2 | >50 | >3.29 | de Jesus et al., 2022 |
| J-Lat | 18.5 | >50 | >2.70 | de Jesus et al., 2022 | |
| Deoxythis compound | OM10.1 | 20.8 | >50 | >2.40 | de Jesus et al., 2022 |
| J-Lat | 25.1 | >50 | >1.99 | de Jesus et al., 2022 | |
| This compound Lactone | OM10.1 | 8.9 | 35.4 | 3.98 | de Jesus et al., 2022 |
| J-Lat | 10.3 | 40.1 | 3.89 | de Jesus et al., 2022 |
Preliminary Structure-Activity Relationship (SAR) Insights
Based on the currently available data for these three naturally occurring analogues, some preliminary SAR observations can be made:
-
Lactone Moiety: The presence of a lactone ring in this compound lactone appears to significantly enhance both its cytotoxic and anti-HIV activities compared to this compound and deoxythis compound. This suggests that the conformational constraints or the electronic properties introduced by the lactone are crucial for its biological effects.
-
Hydroxyl Group: this compound, which possesses a hydroxyl group, generally exhibits stronger cytotoxic and antiviral activity than deoxythis compound, which lacks this functional group. This indicates that the hydroxyl group may be involved in key interactions with biological targets.
-
Selectivity: this compound lactone displays the most favorable selectivity index for anti-HIV activity, suggesting a better therapeutic window compared to the other two analogues.
It is important to note that this SAR analysis is based on a very limited set of compounds. A comprehensive understanding will require the synthesis and biological evaluation of a wider range of this compound analogues with systematic structural modifications.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound, deoxythis compound, this compound lactone) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
Anti-HIV Activity Assay (Plaque Reduction Assay)
The antiviral activity against HIV was evaluated by measuring the inhibition of TNF-α-induced viral replication in latently infected OM10.1 and J-Lat cells.
-
Cell Culture and Treatment: OM10.1 and J-Lat cells were cultured in 96-well plates and treated with serial dilutions of the test compounds for 1 hour.
-
Viral Induction: HIV-1 replication was then induced by the addition of 10 ng/mL of TNF-α.
-
Incubation: The cells were incubated for 48 hours to allow for viral replication.
-
p24 Antigen Quantification: The level of HIV-1 replication was quantified by measuring the amount of p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compounds on the respective cell lines was determined using the MTT assay as described above to calculate the CC50 values.
-
Data Analysis: The IC50 values were calculated from the dose-response curves of p24 antigen inhibition. The selectivity index (SI) was calculated as the ratio of CC50 to IC50.
Visualizations
Below are diagrams illustrating a proposed signaling pathway for the anti-HIV activity of this compound analogues and a general workflow for their biological evaluation.
Caption: Proposed mechanism of anti-HIV action of this compound analogues.
Vobtusine Bioassays: A Comparative Guide to Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay results for Vobtusine, a bisindole alkaloid with demonstrated anticancer and antiplasmodial properties. The objective is to offer a clear perspective on the reproducibility and validation of its biological activities by summarizing available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Data Presentation: Comparative Bioactivity of this compound
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound and its derivatives across various cell lines and parasite strains. This data is essential for evaluating the compound's potency and selectivity.
| Anticancer Activity of this compound and its Derivatives | |||
| Compound | Cell Line | Assay | IC50 (µM) |
| Deoxythis compound | Huh7 (Human Liver Cancer) | Cytotoxicity Assay | 24.39 - 47.29[1] |
| This compound Lactone | Huh7 (Human Liver Cancer) | Cytotoxicity Assay | 24.39 - 47.29[1] |
| This compound | HL-60 (Human Leukemia) | Apoptosis Induction | Dose-dependent increase in DNA fragmentation observed at 20 µM |
| Antiplasmodial Activity of this compound | ||
| Plasmodium falciparum Strain | Assay | IC50 (µM) |
| 3D7 (Chloroquine-sensitive) | SYBR Green I Assay | Data not available |
| Dd2 (Chloroquine-resistant) | SYBR Green I Assay | Data not available |
| W2 (Chloroquine-resistant) | SYBR Green I Assay | Data not available |
Note: While the antiplasmodial activity of this compound has been reported, specific IC50 values from comparative studies are not consistently published, making a direct comparison challenging.
| Cytotoxicity on Normal Cell Lines | ||
| Cell Line | Assay | CC50 (µM) |
| Vero (Monkey Kidney Epithelial) | MTT Assay | Data not available |
| HEK293 (Human Embryonic Kidney) | MTT Assay | Data not available |
| PBMCs (Peripheral Blood Mononuclear Cells) | MTT Assay | Data not available |
Note: The lack of available CC50 data for this compound on non-cancerous cell lines is a critical gap in assessing its therapeutic index and potential for clinical development.
Experimental Protocols
To ensure the reproducibility of bioassay results, detailed and standardized protocols are paramount. Below are methodologies for the key experiments cited in the study of this compound's bioactivity.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caspase Activity Assay
Caspase-Glo® assays are used to measure the activity of caspases, which are key mediators of apoptosis.
-
Cell Lysis: Lyse the treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a luminogenic caspase substrate specific for the caspase of interest (e.g., Caspase-3/7, -8, or -9).
-
Incubation: Incubate at room temperature to allow caspase to cleave the substrate, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Compare the luminescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
SYBR Green I-based Antiplasmodial Assay
This fluorescence-based assay is a common method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.
-
Parasite Culture: Culture synchronized P. falciparum in human red blood cells.
-
Drug Treatment: Expose the parasite cultures to a range of concentrations of this compound in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.
Mandatory Visualization
This compound-Induced Apoptotic Pathway
The following diagram illustrates the proposed intrinsic apoptotic signaling pathway activated by this compound in HL-60 leukemia cells.
Caption: this compound induces apoptosis via the intrinsic pathway.
Conclusion
The available data suggests that this compound and its derivatives possess promising anticancer and antiplasmodial activities. However, for a comprehensive understanding of their therapeutic potential, further research is crucial. Specifically, there is a pressing need for:
-
Standardized Reporting: Consistent reporting of IC50 and CC50 values across a wider range of cancer and normal cell lines, as well as various P. falciparum strains.
-
Reproducibility Studies: Independent validation of the reported bioactivities to ensure the robustness of the findings.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by this compound to elucidate its precise mechanism of action.
Addressing these gaps will be instrumental in advancing the development of this compound-based compounds as potential therapeutic agents.
References
Head-to-head comparison of different Voacanga alkaloids' bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various alkaloids derived from Voacanga africana. The data presented is compiled from peer-reviewed experimental studies to facilitate informed decisions in research and drug development.
Summary of Bioactivities
The alkaloids from Voacanga africana exhibit a wide range of pharmacological effects, including antagonism of cannabinoid receptors, anti-parasitic properties against filarial worms, and modulation of neuronal excitability and transient receptor potential (TRP) channels. This guide focuses on the quantitative comparison of these activities for prominent alkaloids such as voacamine, voacangine, ibogaine, and related compounds.
Data Presentation
Cannabinoid Receptor 1 (CB1) Antagonism
| Alkaloid | IC50 (µM) | Reference Compound | IC50 (µM) |
| Voacamine | 0.041 | Rimonabant | 0.004 |
| 3,6-Oxidovoacangine | 0.199 | ||
| 5-Hydroxy-3,6-oxidovoacangine | 0.141 |
Anti-Onchocercal Activity (against Onchocerca ochengi)
| Alkaloid | IC50 (µM) - Microfilariae | IC50 (µM) - Adult Male Worms |
| Voacamine | 2.49[1] | 3.45[1] |
| Voacangine | 5.49[1] | 9.07[2] |
| Voacristine | 3.24 | 4.12 |
| Coronaridine | 4.87 | 6.23 |
| Iboxygaine | 4.52 | 5.89 |
| Voacorine | 2.89 | 3.98 |
| Conoduramine | Inactive | Inactive |
Cytotoxicity Against Human Cancer Cell Lines (MTT Assay)
| Alkaloid | Cell Line | IC50 (µg/mL) |
| Voacamine | HEPG-2 (Liver) | 19.3 |
| A375 (Melanoma) | 19.5 | |
| MDA-MB-231 (Breast) | 25 | |
| SH-SY5Y (Neuroblastoma) | >50 | |
| CT26 (Colon) | >50 | |
| Vobasine | HEPG-2 (Liver) | >50 |
| A375 (Melanoma) | >50 | |
| MDA-MB-231 (Breast) | >50 | |
| SH-SY5Y (Neuroblastoma) | >50 | |
| CT26 (Colon) | >50 |
Modulation of Neuronal Excitability in Parabrachial Nucleus
| Compound | ED50 |
| Ibogaine | 5 µM[3][4][5] |
| Voacanga africana extract | 170 µg/mL[3][4][5] |
Transient Receptor Potential (TRP) Channel Modulation by Voacangine
| Channel | Activity | EC50 / IC50 (µM) |
| TRPA1 | Agonist | 8 (EC50)[6][7][8] |
| TRPV1 | Antagonist | 50 (IC50, vs. Capsaicin)[6][7][8] |
| TRPM8 | Antagonist | 9 (IC50, vs. Menthol)[6][7][8] |
| TRPM8 | Antagonist | 7 (IC50, vs. Icilin)[6][8] |
Experimental Protocols
Cannabinoid Receptor 1 (CB1) Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the CB1 receptor.
1. Membrane Preparation:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 cells) are used.
-
Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) and centrifuged.
-
The resulting pellet containing the membranes is resuspended in an assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane homogenates are incubated with a radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A) and varying concentrations of the test compound (e.g., Voacanga alkaloids).
-
The incubation is carried out at 30°C for a specified time (e.g., 60-90 minutes) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CB1 antagonist.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The IC50 values are calculated from the competition binding curves using non-linear regression analysis.
Onchocerca ochengi Motility Assay
This assay assesses the in vitro anti-filarial activity of compounds against Onchocerca ochengi.
1. Parasite Collection and Preparation:
-
Adult O. ochengi worms are isolated from the umbilical skin of infected cattle.[10]
-
Microfilariae are obtained from skin snips of infected cattle.
-
Worms are washed and maintained in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics).
2. Assay Procedure:
-
The assay is conducted in 96-well plates.
-
A defined number of microfilariae or one adult male worm per well are incubated with various concentrations of the test compounds.
-
A negative control (e.g., 2% DMSO) and a positive control (e.g., Auranofin for adult worms, Ivermectin for microfilariae) are included.[11]
-
Plates are incubated at 37°C in a 5% CO2 atmosphere.
3. Motility Assessment:
-
The motility of the worms is observed and scored at different time points (e.g., 24, 48, 72, 96, and 120 hours) using an inverted microscope.
-
A scoring system is used to quantify motility, and the percentage inhibition of motility is calculated relative to the negative control.
4. Data Analysis:
-
IC50 values are determined by plotting the percentage of motility inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Treatment:
-
Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the test alkaloids for a specified duration (e.g., 72 hours).
2. MTT Incubation:
-
Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for a further 3-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into insoluble formazan (B1609692) crystals.[12]
3. Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
Whole-Cell Patch-Clamp Recording of Neuronal Excitability
This electrophysiological technique is used to measure the electrical activity of individual neurons.[13][14][15][16][17]
1. Slice Preparation:
-
Brain slices containing the parabrachial nucleus are prepared from rodents.
-
Slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.
2. Recording Setup:
-
A glass micropipette filled with an internal solution (e.g., containing K-gluconate, ATP, and GTP) is used as the recording electrode.[13]
-
The micropipette is carefully brought into contact with the membrane of a neuron in the parabrachial nucleus to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.[14]
3. Electrophysiological Recordings:
-
Neuronal activity, including membrane potential and action potentials, is recorded in current-clamp mode.
-
The effects of the test compounds on neuronal excitability are assessed by bath application of the compounds at various concentrations.
4. Data Analysis:
-
Changes in neuronal firing rate, membrane potential, and other electrophysiological parameters are analyzed to determine the effects of the alkaloids.
-
ED50 values are calculated from the dose-response relationship.
Calcium Imaging for TRP Channel Activity
This technique measures changes in intracellular calcium concentration to assess the activation or inhibition of TRP channels.
1. Cell Preparation and Loading:
-
Cells expressing the target TRP channel (e.g., HEK293 cells) are cultured on coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]
2. Imaging Setup:
-
The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
3. Assay Procedure:
-
The cells are perfused with a buffer solution, and baseline fluorescence is recorded.
-
To assess agonist activity, the test compound is applied, and changes in fluorescence intensity are measured.
-
To assess antagonist activity, the cells are pre-incubated with the test compound before applying a known TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1, menthol (B31143) for TRPM8).
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
EC50 values for agonists and IC50 values for antagonists are calculated from the dose-response curves.
Mandatory Visualizations
Caption: Signaling pathway of CB1 receptor antagonism by Voacanga alkaloids.
Caption: Modulation of neuronal excitability by Ibogaine in the parabrachial nucleus.
Caption: Modulation of TRP channels by Voacangine.
Caption: General experimental workflow for bioactivity screening.
References
- 1. Onchocerciasis - Wikipedia [en.wikipedia.org]
- 2. Trpa1 transient receptor potential cation channel, subfamily A, member 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 12. Drugs that target early stages of Onchocerca volvulus: A revisited means to facilitate the elimination goals for onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
- 14. re-place.be [re-place.be]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
Assessing the therapeutic index of Vobtusine versus conventional chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety, a desirable characteristic for any therapeutic agent. This guide provides a comparative assessment of the potential therapeutic index of Vobtusine, a natural alkaloid, against established conventional chemotherapeutic agents.
Due to a lack of publicly available in vivo preclinical studies on this compound, a definitive calculation and direct comparison of its therapeutic index is not feasible at this time. This guide will therefore present the available preclinical data for conventional chemotherapy agents to establish a benchmark and discuss the potential of this compound based on its known mechanism of action and in vitro studies.
Understanding the Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in animal studies. In a clinical context, the median toxic dose (TD50) is used instead of the LD50.
Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50
A high TI value is preferable, as it suggests that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.
Quantitative Comparison of Therapeutic Indices
The following table summarizes representative LD50 and ED50 values for common conventional chemotherapeutic agents from preclinical studies in murine models. It is important to note that these values can vary significantly based on the specific cancer model, animal strain, and experimental conditions.
| Chemotherapeutic Agent | Cancer Model | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (TI) |
| Doxorubicin | Murine Metastatic Model | 17 (intravenous) | 0.48 (intravenous) | ~35.4 |
| Cisplatin | P388 Leukemia (BDF1 mice) | ~16 (intraperitoneal, with P.HCl) | Not explicitly stated | - |
| Paclitaxel (Taxol) | Not specified (ICR mice) | 31.3 (intravenous) | Not explicitly stated | - |
This compound: To date, no peer-reviewed studies providing in vivo LD50 and ED50 values for this compound in cancer models have been identified. Therefore, its therapeutic index remains undetermined.
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.
Determination of Median Lethal Dose (LD50)
The LD50, the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity. The Up-and-Down Procedure (UDP) is a commonly used method that minimizes the number of animals required.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) from a standard strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Fasting: Animals are housed in individual cages. Food is withheld for 3-4 hours before dosing, and for 1-2 hours after. Water is available ad libitum.
-
Dose Selection and Administration:
-
A starting dose is chosen based on available information, typically near the estimated LD50.
-
A single animal is dosed orally using a gavage needle.
-
The dose for the next animal is adjusted up or down by a constant factor (e.g., 1.5) depending on the outcome (survival or death) of the previous animal.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Determination of Median Effective Dose (ED50) in a Tumor Growth Inhibition Study
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. In oncology, this is often determined through tumor growth inhibition studies in xenograft or syngeneic mouse models.
Protocol: Murine Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Human cancer cells are cultured in vitro and then subcutaneously implanted into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The investigational drug is administered to the treatment groups at various dose levels, following a specific schedule and route of administration (e.g., intravenous, intraperitoneal, oral). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²) / 2.
-
Data Analysis: The percentage of tumor growth inhibition is calculated for each dose group relative to the control group. The ED50 is the dose that results in 50% tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a drug exerts its therapeutic and toxic effects is crucial for assessing its overall potential.
This compound
In vitro studies have shown that this compound, a bisindole alkaloid, induces apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
Conventional Chemotherapy
Conventional chemotherapeutic agents often induce apoptosis through various mechanisms, including DNA damage and microtubule disruption.
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and activation of the intrinsic apoptotic pathway.
Caption: Doxorubicin-induced apoptosis signaling.
Conclusion
While conventional chemotherapeutic agents have been the cornerstone of cancer treatment for decades, their often-narrow therapeutic indices and associated toxicities present significant clinical challenges. The development of novel agents with improved safety profiles is a critical area of research.
This compound, with its demonstrated in vitro pro-apoptotic activity in cancer cells, represents a promising candidate for further investigation. However, the absence of in vivo efficacy and toxicology data precludes any definitive assessment of its therapeutic index. Comprehensive preclinical studies are urgently needed to determine the LD50 and ED50 of this compound in relevant cancer models. Such data will be instrumental in evaluating its potential as a safer and more effective alternative or adjunct to conventional chemotherapy. Researchers are encouraged to pursue these studies to unlock the full therapeutic potential of this natural compound.
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Vobtusine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. While vobtusine holds promise in various research applications, its proper disposal is a critical aspect of laboratory management that ensures the safety of personnel and the protection of our environment. As a compound with limited publicly available, specific disposal information, a cautious and informed approach based on established principles of chemical waste management is paramount.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. By following these procedural, step-by-step instructions, laboratories can manage this compound waste responsibly, building a foundation of trust and safety that extends beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a detailed SDS, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound or its waste:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent skin contact.
-
Chemical-resistant gloves (e.g., nitrile gloves).
This compound Waste Classification
Proper disposal begins with correct waste classification. Chemical waste is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer.[1] Based on general guidelines for chemical waste, this compound waste should be treated as hazardous unless confirmed otherwise by a qualified Environmental Health and Safety (EHS) professional.[2]
Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] Without specific data for this compound, it is prudent to assume it may possess one or more of these characteristics.
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of chemical waste and should be adapted to comply with institutional and local regulations.
1. Waste Segregation:
-
Solid this compound Waste: Collect unused or contaminated solid this compound, such as powder, in a designated, clearly labeled hazardous waste container.[5]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[6] The container should be labeled with the full chemical name and approximate concentration.[1]
-
Contaminated Labware: Items such as gloves, wipes, and bench paper that are contaminated with this compound should be double-bagged in clear plastic bags and treated as hazardous solid waste.[6]
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[5]
2. Container Management:
-
Container Selection: Use containers that are compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), the date of waste generation, and the principal investigator's name and contact information.[1]
-
Closure: Waste containers must be kept securely closed with a leak-proof, screw-on cap except when adding waste.[6]
-
Secondary Containment: Liquid hazardous waste containers should be stored in a secondary container, such as a lab tray, to contain any potential leaks or spills.[6]
3. Spill Management:
-
Small Spills: In the event of a small spill of solid this compound, carefully sweep the material into a hazardous waste container, avoiding dust generation.[5] For small liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill, then collect the absorbent material as hazardous waste.[5]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[6]
-
Schedule a pickup with your institution's hazardous waste management service for final disposal.[7]
Disposal of Empty this compound Containers
Empty containers that held this compound must also be disposed of properly. The container should be triple-rinsed with a suitable solvent capable of removing the chemical.[2][8] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7] After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular solid waste, though it is best to consult with your institution's EHS for specific guidance.[2][7][8]
Quantitative Data Summary
| Characteristic | Threshold for Hazardous Waste Classification | EPA Waste Code |
| Ignitability | Liquid with a flash point < 60°C (140°F) | D001[4] |
| Corrosivity | Aqueous solution with a pH ≤ 2 or ≥ 12.5 | D002[4] |
| Reactivity | Unstable, reacts violently with water, or capable of detonation | D003[4] |
| Toxicity | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) | Varies (D004-D043) |
// Visual attributes {rank=same; solid_container; liquid_container; sharps_container;} } this compound waste disposal workflow.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. epa.gov [epa.gov]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
